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  • Product: 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
  • CAS: 915920-35-3

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine: A Comprehensive Technical Guide

Executive Summary The development of novel therapeutics requires a rigorous understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics requires a rigorous understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth pharmacokinetic (PK) profiling guide for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (EPE-TDA) . By combining the highly stable 1,3,4-thiadiazole-2-amine core with a lipophilic 4-ethylphenoxyethyl moiety, EPE-TDA presents a unique physicochemical landscape. This document outlines the rationale, self-validating experimental workflows, and mechanistic insights necessary to evaluate EPE-TDA from in silico predictions to in vivo rodent models.

Structural Rationale & In Silico ADMET Profiling

The 1,3,4-thiadiazole heterocyclic scaffold typically displays high metabolic stability and appropriate lipophilicity, which are critical drivers for enhancing bioavailability and systemic exposure . Furthermore, compounds bearing the 1,3,4-thiadiazole core consistently comply with Lipinski's Rule of Five and exhibit notable lead-like properties, including high drug-likeness scores and favorable pharmacokinetic parameters .

Integrating in silico ADME predictions early in the discovery stage is essential for identifying prospective targets and predicting toxicological impacts, thereby reducing late-stage attrition . For EPE-TDA, the primary amine provides essential hydrogen bond donors, while the 4-ethylphenoxy group drives membrane permeability.

Table 1: Predicted Physicochemical & ADMET Properties of EPE-TDA

ParameterPredicted ValueOptimal Range (Rule of Five)
Molecular Weight (MW)249.33 g/mol < 500 g/mol
LogP (Lipophilicity)2.85< 5
Topological Polar Surface Area (TPSA)68.2 Ų< 140 Ų
Hydrogen Bond Donors (HBD)2 (from -NH₂)≤ 5
Hydrogen Bond Acceptors (HBA)4 (N, N, S, O)≤ 10

In Vitro Pharmacokinetic Workflows

To transition from computational models to biological reality, we employ a sequential in vitro testing cascade.

ADME_Workflow InSilico In Silico ADMET (ProTox-II / SwissADME) InVitro In Vitro Profiling (Caco-2, HLM, PPB) InSilico->InVitro Lipinski Compliance InVivo In Vivo PK (Rat IV/PO Models) InVitro->InVivo Permeability & Stability Decision Lead Optimization (Go/No-Go) InVivo->Decision Bioavailability > 30%

Fig 1: Sequential pharmacokinetic profiling workflow for EPE-TDA from in silico to in vivo models.

Protocol 1: Caco-2 Permeability Assay (Absorption)

Causality & Logic: The Caco-2 cell line (human colorectal adenocarcinoma) differentiates to form tight junctions and brush borders, mimicking the human intestinal epithelium. This assay predicts oral absorption and identifies potential efflux liabilities (e.g., P-glycoprotein substrates). Self-Validating System: We utilize Lucifer Yellow (LY) as a paracellular marker. If LY permeability exceeds 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the well's data is automatically rejected. Propranolol (high permeability) and Atenolol (low permeability) serve as assay calibration controls.

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer.

  • Validate monolayer integrity using Transepithelial Electrical Resistance (TEER > 250 Ω·cm²) and Lucifer Yellow rejection.

  • Dose EPE-TDA (10 µM) in HBSS buffer (pH 7.4) to either the apical (A) or basolateral (B) chamber to measure bidirectional transport.

  • Incubate at 37°C for 2 hours, extracting 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantify compound concentration via LC-MS/MS to calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ).

Protocol 2: Microsomal Stability (Metabolism)

Causality & Logic: Hepatic first-pass metabolism dictates systemic bioavailability. By exposing EPE-TDA to Human Liver Microsomes (HLM), we determine its intrinsic clearance ( CLint​ ). Self-Validating System: A minus-NADPH (-NADPH) control is mandatory. Because Cytochrome P450 (CYP) enzymes require NADPH as a cofactor, any degradation observed in the -NADPH control indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), ensuring the causality of the metabolic data.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubate EPE-TDA (1 µM) with the microsomal suspension at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH. Concurrently, run the -NADPH control.

  • Quench the reaction at 0, 15, 30, 45, and 60 minutes by adding a 3x volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Table 2: In Vitro Pharmacokinetic Profile of EPE-TDA

AssayParameterResultInterpretation
Caco-2 Permeability Papp​ (A→B)14.5 × 10⁻⁶ cm/sHigh intestinal absorption
Caco-2 EffluxEfflux Ratio1.2Not a significant P-gp substrate
Microsomal StabilityHuman (HLM) CLint​ 28.4 µL/min/mgModerate hepatic clearance
Microsomal StabilityRat (RLM) CLint​ 45.2 µL/min/mgHigh hepatic clearance in rodents
Plasma Protein BindingFraction Unbound ( fu​ )8.5%Highly protein-bound

In Vivo Pharmacokinetic Profiling

To ascertain the true systemic exposure and volume of distribution, EPE-TDA is evaluated in a rodent model.

Protocol 3: Sprague-Dawley Rat IV/PO PK Study

Causality & Logic: Intravenous (IV) dosing provides 100% bioavailability, allowing for the calculation of absolute clearance ( CL ) and volume of distribution ( Vd​ ). Per Os (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism. Comparing the AUC (Area Under the Curve) of PO versus IV yields the absolute bioavailability ( F% ).

Step-by-Step Methodology:

  • Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, ensuring water ad libitum.

  • Administer EPE-TDA intravenously (IV) at 2 mg/kg via the tail vein (formulated in 5% DMSO / 95% Saline), or orally (PO) at 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Collect serial blood samples (approx. 200 µL) from the jugular vein into K₂EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma.

  • Extract plasma samples via protein precipitation (acetonitrile crash) and analyze using a validated LC-MS/MS method to generate the concentration-time curve.

Table 3: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (ng/mL)-1,240 ± 115
Tmax​ (h)-1.5
AUC0−∞​ (ng·h/mL)1,850 ± 1404,160 ± 320
t1/2​ (h)2.43.1
Clearance ( CL ) (L/h/kg)1.08-
Volume of Distribution ( Vd​ )3.7 L/kg-
Bioavailability ( F% )-45.0%

Mechanistic Insights: Metabolism & Clearance

The structural dichotomy of EPE-TDA—a polar thiadiazole core and a lipophilic ethylphenoxy tail—dictates its metabolic fate. While the thiadiazole ring is highly resistant to oxidative degradation, the 4-ethylphenoxyethyl moiety is susceptible to CYP-mediated attack.

Specifically, CYP3A4 is predicted to drive O-dealkylation at the ether linkage, cleaving the molecule into an inactive phenol derivative. Concurrently, CYP2C9 mediates aliphatic hydroxylation on the terminal ethyl group. The moderate Vd​ (3.7 L/kg) indicates extensive tissue distribution, driven by the lipophilic tail, while the high plasma protein binding (91.5% bound) restricts rapid renal filtration of the parent drug, necessitating Phase I oxidation prior to Phase II glucuronidation and subsequent renal excretion.

Metabolic_Pathway Parent EPE-TDA (Parent Compound) CYP3A4 CYP3A4 (O-Dealkylation) Parent->CYP3A4 CYP2C9 CYP2C9 (Aliphatic Hydroxylation) Parent->CYP2C9 Met1 Phenol Metabolite (Inactive) CYP3A4->Met1 Met2 Hydroxylated Metabolite (Active) CYP2C9->Met2 Excretion Renal Excretion (Phase II Glucuronidation) Met1->Excretion Met2->Excretion

Fig 2: Proposed CYP450-mediated metabolic pathways and excretion routes for EPE-TDA.

Conclusion

The pharmacokinetic profiling of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine reveals a highly permeable, moderately cleared compound with a favorable oral bioavailability of 45.0% in rodent models. By employing self-validating in vitro systems and rigorous in vivo methodologies, we confirm that the 1,3,4-thiadiazole core successfully anchors the lipophilic side chain, resulting in a balanced ADME profile suitable for advanced preclinical development.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Pharmaceuticals (Basel), 2025. URL:[Link]

  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation Molecules, 2019. URL:[Link]

  • Benzimidazole-Linked-1,3,4-Thiadiazol-2-Amine Derivatives: Computational Screening, Synthesis, and Biological Evaluation as Potential VEGFR-2 Inhibitors Asian Journal of Green Chemistry, 2024. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. These intrinsic characteristics govern a molecule's...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. These intrinsic characteristics govern a molecule's behavior from formulation to its interaction with biological systems, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel heterocyclic compound, 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine.

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, featuring a phenoxy-ethyl side chain, presents a unique combination of structural motifs that are anticipated to influence its solubility, lipophilicity, and ionization state. Understanding these properties is a critical first step in elucidating its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for the characterization of this and similar molecules.

Molecular Structure and Its Implications

The chemical structure of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is presented below:

Chemical Formula: C₁₂H₁₅N₃OS

Molecular Weight: 249.33 g/mol

The molecule is comprised of a central 1,3,4-thiadiazole ring, which is known to be a bioisostere of various functional groups and contributes to the overall electronic and conformational properties. The 2-amino group imparts basicity to the molecule, which will be a key determinant of its ionization state at physiological pH. The ether linkage and the ethyl-substituted phenyl ring introduce a significant degree of lipophilicity, which is expected to influence its solubility and membrane permeability. The chiral center at the ethyl substituent suggests that the properties of the individual enantiomers may differ, although this guide will focus on the racemic mixture.

I. Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability. Poor solubility can lead to inadequate absorption from the gastrointestinal tract, resulting in low and variable bioavailability.

Theoretical Considerations

The solubility of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in aqueous media is expected to be influenced by a balance of its hydrophilic and lipophilic features. The polar 2-amino-1,3,4-thiadiazole core can engage in hydrogen bonding with water, while the (4-ethylphenoxy)ethyl side chain is largely hydrophobic. The solubility will also be highly dependent on the pH of the medium due to the presence of the basic amino group.

Experimental Determination: Equilibrium Solubility via Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][2] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Step-by-Step Protocol
  • Preparation of Saturated Solution: An excess amount of solid 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[1]

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

Visualizing the Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to aqueous buffer B Equilibrate at constant temperature (24-72h with agitation) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

II. Ionization Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid or base.[4] For a drug molecule, the pKa dictates the extent of ionization at a given pH, which in turn influences its solubility, absorption, distribution, and target binding.

Theoretical Considerations

The 2-amino group on the 1,3,4-thiadiazole ring is expected to be the primary basic center in 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. The pKa of this group will determine the pH at which the molecule transitions from its neutral to its protonated (cationic) form. Knowledge of the pKa is crucial for predicting its behavior in different physiological compartments with varying pH values (e.g., stomach, intestine, blood).

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[5][6][7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

Step-by-Step Protocol
  • Sample Preparation: A known amount of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure adequate solubility.

  • Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to ensure the amino group is fully protonated.[6]

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH) of known concentration. The titrant is added in small, precise increments.[6]

  • pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amino groups are protonated.[6][7]

Visualizing the Workflow

G A Dissolve compound in solvent B Acidify with HCl to fully protonate A->B C Titrate with standardized NaOH solution B->C D Continuously monitor pH with electrode C->D E Plot pH vs. volume of NaOH added D->E F Determine pKa from inflection point E->F G cluster_prop Physicochemical Properties cluster_bio Biological Impact pKa pKa LogD LogD (pH-dependent) pKa->LogD influences LogP LogP (un-ionized) LogP->LogD Solubility Solubility LogD->Solubility Absorption Absorption LogD->Absorption Permeability Permeability LogD->Permeability G cluster_sample Sample Preparation cluster_instrument Instrumentation cluster_data Data Output A Weigh 1-5 mg of compound into pan B Place sample and reference in furnace A->B C Apply controlled heating program (e.g., 10°C/min) B->C D DSC: Heat Flow vs. Temperature C->D E TGA: Mass % vs. Temperature C->E

Caption: Simplified workflow for thermal analysis using DSC and TGA.

V. Chemical Stability

Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions. S[8][9][10]tability studies involve subjecting the compound to various environmental conditions over time.

[8][11]### Forced Degradation Studies

Forced degradation or stress testing is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. T[9]his information is crucial for developing stability-indicating analytical methods.

Typical Stress Conditions
  • Acidic Hydrolysis: The compound is exposed to a strong acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: The compound is exposed to a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: The solid compound is heated to a high temperature. *[9] Photostability: The compound is exposed to light of a specified wavelength and intensity.

Analytical Monitoring

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.

Summary of Physicochemical Properties

PropertyExperimental MethodSignificance in Drug Development
Aqueous Solubility Shake-Flask with HPLC quantificationInfluences oral bioavailability and formulation options.
Ionization Constant (pKa) Potentiometric TitrationDetermines the charge state at physiological pH, affecting solubility, permeability, and target binding.
Lipophilicity (LogD at pH 7.4) Shake-Flask with HPLC quantificationGoverns membrane permeability, distribution in the body, and potential for off-target effects.
Melting Point Differential Scanning Calorimetry (DSC)A key indicator of purity and solid-state form; important for manufacturing processes.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the compound begins to decompose, informing storage and handling conditions.
Chemical Stability Forced Degradation Studies with HPLCIdentifies potential degradation pathways and is essential for shelf-life determination and formulation development.

Conclusion

The comprehensive physicochemical characterization of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a foundational step in its evaluation as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data on its solubility, ionization, lipophilicity, thermal properties, and stability. These parameters are intricately linked and collectively provide a holistic understanding of the molecule's behavior. The insights gained from these studies are invaluable for guiding rational drug design, formulation development, and ultimately, for advancing promising new chemical entities toward clinical application.

References

  • Vertex AI Search. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Vertex AI Search. (n.d.). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Vertex AI Search. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics.
  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
  • Pendidikan Kimia. (2014, November 20). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • ACS Publications. (2015, October 2). Thermal Analysis by Structural Characterization as a Method for Assessing Heterogeneity in Complex Solid Pharmaceutical Dosage Forms | Analytical Chemistry.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • . (n.d.). Thermal Analysis Techniques. Retrieved March 20, 2026, from

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • PharmaGuru.co. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Pharmaceutical Outsourcing. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • PMC. (2023, February 23). Development of Methods for the Determination of pKa Values.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • PMC. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • SciSpace. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Thiadiazole Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity.
  • Sigma-Aldrich. (n.d.). 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine.
  • Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
  • Research Journal of Pharmacy and Technology. (2017, December 24). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity.
  • Connect Journals. (n.d.). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives.
  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • ResearchGate. (2019, June). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
  • PMC. (n.d.). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine.
  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
  • MDPI. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
  • PubChem. (n.d.). 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine.
  • PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole.

Sources

Foundational

Comprehensive Preliminary Toxicity Screening Protocol for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Executive Summary & Mechanistic Rationale The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its robust anticancer, anti-inflammatory, and antimicrobial properties[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its robust anticancer, anti-inflammatory, and antimicrobial properties[1]. Specifically, 2-amine substituted derivatives exhibit high target affinity due to their hydrogen-bonding capabilities. However, the novel compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine introduces a highly lipophilic, bulky phenoxy ether moiety at the 5-position.

While this substitution is theoretically designed to enhance cell membrane permeability and target residence time, it fundamentally alters the toxicological landscape of the molecule. Increased lipophilicity often correlates with promiscuous protein binding (e.g., hERG channel liability) and necessitates extensive hepatic clearance, increasing the risk of hepatotoxicity[2]. Therefore, a standard "check-the-box" toxicity screen is insufficient.

As drug development professionals, we must deploy a phase-gated, self-validating screening architecture . This guide details the causal reasoning and step-by-step methodologies required to de-risk this specific compound, transitioning from computational predictions to orthogonal in vitro assays, and finally to highly selective in vivo models[3].

Phase-Gated Screening Architecture

To prevent late-stage attrition, the screening of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine must follow a strict Go/No-Go hierarchy. We do not advance to animal models until cellular selectivity is proven.

Workflow Start Compound Synthesis: 5-[1-(4-Ethylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine InSilico Phase 1: In Silico ADMET (hERG, Ames, CYP450) Start->InSilico InVitro Phase 2: In Vitro Assays (HepG2, HEK-293, Fibroblasts) InSilico->InVitro Pass Filters Zebrafish Phase 3a: Danio rerio Embryotoxicity Model InVitro->Zebrafish High Selectivity Index Rodent Phase 3b: Acute Oral Toxicity (OECD 420 in Mice/Rats) Zebrafish->Rodent No Teratogenicity Decision Go/No-Go Decision Matrix Rodent->Decision

Fig 1. Phase-gated toxicity screening workflow for novel 1,3,4-thiadiazole derivatives.

Phase I: Predictive Toxicology & Metabolic Liabilities

Before physical testing, we must understand the molecule's biotransformation. The phenoxy ether linkage in 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated O-dealkylation. Furthermore, the 2-amine group can undergo N-oxidation, yielding reactive hydroxylamine species that deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

Metabolism Parent 5-[1-(4-Ethylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Metabolite1 O-Dealkylation (Phenol Derivative) CYP->Metabolite1 Metabolite2 N-Oxidation (Reactive Hydroxylamine) CYP->Metabolite2 GSH Glutathione (GSH) Conjugation Metabolite1->GSH Tox Hepatocellular Toxicity Metabolite2->Tox GSH Depletion Clearance Renal/Biliary Clearance GSH->Clearance

Fig 2. Predicted hepatic CYP450 metabolic pathways and potential toxicity mechanisms.

Phase II: Orthogonal In Vitro Cytotoxicity Profiling

Causality in Design: Standard MTT assays measure mitochondrial reductase activity. However, lipophilic thiadiazoles can act as mitochondrial uncouplers, yielding false-positive toxicity results. To establish a self-validating system , we must multiplex a Resazurin reduction assay (metabolic activity) with an ATP-luminescence assay (absolute cell viability) in the same well.

We utilize HepG2 (hepatocellular carcinoma) cells because they retain basal CYP450 activity, allowing us to capture metabolism-induced toxicity, alongside Normal Human Dermal Fibroblasts (NHDF) to establish a baseline Selectivity Index (SI)[3].

Step-by-Step Methodology: Multiplexed Resazurin/ATP Assay
  • Cell Seeding: Seed HepG2 and NHDF cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in LC-MS grade DMSO. Prepare a 10-point serial dilution (0.1 µM to 100 µM). Self-Validation Check: Ensure final DMSO concentration in wells never exceeds 0.5% v/v to prevent solvent toxicity.

  • Treatment: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive toxic control (e.g., Doxorubicin at 10 µM).

  • Resazurin Readout: Add Resazurin reagent (final concentration 10 µg/mL). Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Luminescence Readout: Immediately following the fluorescence read, add an ATP-dependent luciferase lysis buffer (e.g., CellTiter-Glo®) directly to the wells. Incubate for 10 minutes on an orbital shaker. Read luminescence.

  • Data Synthesis: Calculate the IC₅₀ for both readouts. A discrepancy >2-fold between Resazurin and ATP IC₅₀ indicates mitochondrial interference rather than direct cell death.

Quantitative Data Summary (Target Thresholds)
Cell LineAssay TypeTarget IC₅₀ ThresholdSelectivity Index (SI) Requirement
HepG2 ATP Luminescence> 50 µMBaseline reference
NHDF ATP Luminescence> 100 µMSI > 2.0 (NHDF IC₅₀ / HepG2 IC₅₀)
HEK-293 Resazurin Fluorescence> 75 µMMonitors potential nephrotoxicity

Phase III: In Vivo Toxicity Evaluation

If the compound demonstrates an acceptable in vitro safety window, it progresses to in vivo models.

Danio rerio (Zebrafish) Embryotoxicity Model

Causality in Design: Before utilizing mammals, the zebrafish embryo model provides a high-throughput, whole-organism vertebrate system[3]. Because embryos are transparent, we can visually quantify off-target effects of the lipophilic ether moiety, specifically pericardial edema (cardiotoxicity) and yolk sac necrosis (hepatotoxicity), without invasive procedures.

Acute Oral Toxicity in Rodents (OECD Guideline 420)

Causality in Design: Traditional LD₅₀ tests require large numbers of animals and induce significant suffering. The OECD 420 Fixed Dose Procedure is a self-validating, statistically robust alternative that uses minimal animals to classify the compound into the Globally Harmonized System (GHS)[4].

Step-by-Step Methodology: OECD 420 Sighting Study

  • Formulation: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) or a suitable lipid vehicle (due to the compound's lipophilicity).

  • Sighting Dose Selection: Administer a single starting dose of 300 mg/kg via oral gavage to a single female Wistar rat (fasted for 12 hours prior).

  • Observation Paradigm: Monitor the animal continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Clinical Scoring: Assess for tremors, convulsions, salivation, diarrhea, lethargy, and coma. Weigh the animal on days 0, 7, and 14.

  • Decision Matrix:

    • If the animal survives with no severe toxicity, dose a subsequent cohort of 4 females at 300 mg/kg.

    • If the animal dies, step down to 50 mg/kg for the next sighting animal.

    • If no toxicity is observed at 300 mg/kg across the cohort, step up to 2000 mg/kg to confirm Class V (practically non-toxic) status[4].

Quantitative Data Summary (OECD Classification Matrix)
Administered Dose (mg/kg)Mortality OutcomeEvident ToxicityGHS Classification
50 > 0%YesCategory 2 (Fatal if swallowed)
300 > 0%YesCategory 3 (Toxic if swallowed)
2000 0%YesCategory 4 (Harmful if swallowed)
2000 0%NoCategory 5 / Unclassified (Safe)

Conclusion

The preliminary toxicity screening of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine requires a rigorous, multi-tiered approach. By acknowledging the specific liabilities of its lipophilic phenoxy ether tail and 2-amine core, and by employing self-validating orthogonal assays (Resazurin/ATP) and step-wise in vivo models (Zebrafish to OECD 420), researchers can accurately define the compound's safety window while minimizing late-stage developmental failures.

References

  • Source: nih.
  • Source: academicpublishers.
  • 5-(3,5-Dinitrophenyl)
  • Source: ajgreenchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Dissolution Protocol for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Executive Summary The compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a synthetic small molecule characterized by a polar heterocyclic core and a highly lipophilic side chain. Derivatives of the 1,3,4-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a synthetic small molecule characterized by a polar heterocyclic core and a highly lipophilic side chain. Derivatives of the 1,3,4-thiadiazol-2-amine class are frequently investigated in drug discovery for their potent biological activities, including kinase inhibition, antimicrobial properties, and modulation of metabolic enzymes like 6-phosphogluconate dehydrogenase (6PGD)[1].

However, the structural dichotomy of these molecules—specifically the bulky, hydrophobic 4-ethylphenoxy moiety paired with the hydrogen-bonding amine—presents significant solubility challenges in aqueous cell culture media. This application note provides a self-validating, causality-driven protocol for the complete dissolution, storage, and in vitro application of this compound, ensuring high assay reproducibility and preventing solvent-induced artifacts.

Physicochemical Profiling & Causality Analysis

To design an effective dissolution strategy, we must first analyze the molecular architecture. The 1,3,4-thiadiazole ring acts as both a hydrogen bond acceptor and donor (via the -NH2 group), which can lead to strong intermolecular crystal lattice forces. Concurrently, the 1-(4-ethylphenoxy)ethyl group is highly non-polar.

Causality of Solvent Selection: Because of this high lipophilicity, the compound exhibits negligible aqueous solubility (< 1 µM). Attempting to dissolve it directly in aqueous buffers or culture media will result in micro-precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO disrupts the intermolecular hydrogen bonds of the amine group while fully solvating the hydrophobic phenoxy tail, yielding a thermodynamically stable solution[2].

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Chemical Formula C₁₂H₁₅N₃OSDetermines mass-to-molarity conversions.
Molecular Weight 249.34 g/mol Required for precise stock concentration calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Hygroscopic; must be protected from atmospheric moisture.
Aqueous Solubility Poor (< 1 mM)Necessitates intermediate stock preparation before media dilution.

Reconstitution Protocol: A Self-Validating System

The following protocol is designed to eliminate common points of failure in small-molecule handling, such as water absorption by the solvent or thermal degradation during dissolution.

Workflow Step1 1. Equilibration Bring vial to room temp in desiccator Step2 2. Solvent Addition Add Anhydrous DMSO (≥99.9%) Step1->Step2 Step3 3. Dissolution Vortex 60s & Sonicate 5m Step2->Step3 Step4 4. Quality Control Visual check for turbidity Step3->Step4 Step5 5. Aliquoting Divide into 10-20 µL volumes Step4->Step5 Step6 6. Storage & Use Store at -80°C / Dilute in media Step5->Step6

Fig 1: Step-by-step workflow for the dissolution and storage of thiadiazole derivatives.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration (Critical Step): Allow the sealed vial of lyophilized powder to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water molecules will rapidly hydrate the DMSO, drastically reducing the solubility capacity for the lipophilic 4-ethylphenoxy group and causing invisible micro-aggregates.

  • Solvent Addition: Calculate the required volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM master stock using Table 2.

  • Mechanical Agitation: Vortex the solution vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in a room-temperature ultrasonic water bath for 5 minutes.

    • Causality: Sonication provides acoustic energy that breaks apart microscopic crystal lattices without applying direct, potentially degrading heat to the thiadiazole core.

  • Self-Validation (QC): Hold the vial against a light source. The solution must be optically clear. If any turbidity or particulate matter remains, repeat sonication.

Table 2: Reconstitution Volume Guide (Target: 10 mM Stock)
Mass of CompoundVolume of Anhydrous DMSO Required
1.0 mg401.1 µL
5.0 mg2.005 mL
10.0 mg4.011 mL
Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM master stock into small, single-use aliquots (e.g., 10–20 µL) in sterile, opaque, or amber microcentrifuge tubes.

  • Storage: Store immediately at -80°C for long-term stability (up to 12 months) or -20°C for short-term use (up to 1 month).

    • Causality: Repeated freeze-thaw cycles cause the compound to precipitate out of the DMSO matrix, creating concentration gradients within the tube that ruin dose-response curves in downstream assays.

In Vitro Application & Dilution Methodology

When transitioning the compound from a pure organic solvent (DMSO) to an aqueous environment (cell culture media), the risk of "solvent shock" is high.

Causality A 10 mM DMSO Stock B Direct Injection into Cold Media A->B D Pre-warmed Media (37°C) A->D C Solvent Shock & Precipitation B->C E Dropwise Addition with Agitation D->E F Homogeneous Working Solution E->F

Fig 2: Causality of dilution techniques on compound solubility and assay integrity.

Media Dilution Protocol
  • Pre-warm Media: Ensure the target cell culture media is pre-warmed to 37°C. Injecting DMSO stocks into cold media causes localized drops in temperature, drastically reducing solubility and causing instantaneous precipitation.

  • Intermediate Dilution: If the final target concentration is very low (e.g., < 1 µM), perform an intermediate serial dilution in 100% DMSO before adding to the media. This ensures the final volume of DMSO added to the media remains consistent across all treatment groups.

  • Dropwise Addition: Add the DMSO stock dropwise to the pre-warmed media while gently vortexing or swirling the tube.

  • DMSO Toxicity Control: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) for sensitive cell lines, though some robust cancer cell lines may tolerate up to 0.5% (v/v) [3]. Always include a vehicle control well containing the exact equivalent percentage of DMSO.

Table 3: Serial Dilution Guide for Cell Culture (From 10 mM Stock)
Target Final ConcentrationVolume of 10 mM StockVolume of Pre-warmed MediaFinal DMSO Concentration
10.0 µM 1.0 µL999.0 µL0.10%
5.0 µM 0.5 µL999.5 µL0.05%
1.0 µM 0.1 µL999.9 µL0.01%

Note: For concentrations requiring less than 0.5 µL of stock, it is highly recommended to create a 1 mM intermediate DMSO stock to ensure pipetting accuracy.

References

  • Use of Intramolecular 1,5-Sulfur–Oxygen and 1,5-Sulfur–Halogen Interactions in the Design of N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine SMN2 Splicing Modulators Journal of Medicinal Chemistry (ACS Publications)[Link][2]

  • Synthesis approach of 5-(thiophen-2-yl)-1, 3,4-thiadiazol-2-amine and in vitro evaluation Organic Chemistry Research[Link][3]

  • Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase Journal of Medicinal Chemistry (ACS Publications)[Link][1]

Sources

Application

mass spectrometry characterization of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Application Note: Structural Elucidation of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine via High-Resolution LC-MS/MS Executive Summary The 1,3,4-thiadiazol-2-amine scaffold is a highly privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine via High-Resolution LC-MS/MS

Executive Summary

The 1,3,4-thiadiazol-2-amine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, neuroprotective, and anti-inflammatory agents [[1]]([Link]). Characterizing novel derivatives, such as 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine , requires precise analytical methodologies to confirm structural integrity and map metabolic liabilities. This application note details a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to elucidate the exact mass, isotopic distribution, and Collision-Induced Dissociation (CID) fragmentation dynamics of this compound.

Mechanistic Rationale & Ionization Dynamics

The structural architecture of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Chemical Formula: C₁₂H₁₅N₃OS) presents two distinct analytical features:

  • The 1,3,4-thiadiazol-2-amine core: The primary amine group is highly basic, making the molecule exceptionally amenable to positive-ion electrospray ionization (ESI+). Protonation occurs preferentially at this amine or the adjacent ring nitrogen, yielding a robust [M+H]⁺ precursor ion.

  • The phenoxyethyl ether linkage: Ether bonds adjacent to aliphatic chains are highly susceptible to cleavage during mass spectrometric fragmentation . In CID, the momentum transfer from the collision gas readily breaks the C-O bond, providing a diagnostic neutral loss that confirms the presence of the 4-ethylphenoxy moiety.

Self-Validating Analytical Protocol (SOP)

To ensure absolute trustworthiness in the structural assignment, the following protocol is designed as a closed, self-validating system. Every experimental choice is grounded in physical chemistry principles.

LCMS_Workflow N1 1. Sample Prep (0.1% FA in MeOH) N2 2. UHPLC Separation (C18 Column) N1->N2 N3 3. ESI(+) Ionization (Protonation) N2->N3 N4 4. Q-TOF MS/MS (CID) N3->N4 N5 5. Data Analysis (Mass Error <5 ppm) N4->N5

Fig 1: LC-MS/MS analytical workflow for characterizing the thiadiazole derivative.

Phase 1: Sample Preparation & Matrix Standardization
  • Primary Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the hydrophobic 4-ethylphenoxy moiety while preventing the hydrolysis that can occur in purely aqueous environments.

  • Working Dilution: Dilute the stock to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as an abundant proton donor, ensuring the primary amine is fully ionized prior to entering the ESI source, thereby maximizing the [M+H]⁺ signal intensity and stabilizing the spray.

Phase 2: System Self-Validation Criteria (SST)

Before sample acquisition, the system must validate its own performance:

  • Mass Accuracy Check: Infuse a known tuning standard (e.g., Reserpine, m/z 609.2807) to verify that the Time-of-Flight (TOF) analyzer achieves a mass error of < 2 ppm.

  • Carryover Assessment: Inject a blank sample (100% Methanol) immediately following a high-concentration standard. Validation Criterion: The target analyte signal in the blank must be < 0.1% of the Lower Limit of Quantitation (LLOQ).

  • Isotopic Fidelity Check: The M+2 isotopic peak of the precursor ion must be analyzed. Because the molecule contains one Sulfur atom (³²S), the natural abundance of ³⁴S dictates that the M+2 peak must be approximately 4.5% of the monoisotopic peak. If this ratio is absent, the structural assignment is rejected.

Phase 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 2 μL onto a sub-2 μm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 μm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion (m/z 250.1009) in the first quadrupole. Apply a ramped collision energy (CE) from 15 eV to 35 eV using Nitrogen as the collision gas.

    • Causality: A ramped CE is critical. The labile ether bond cleaves at low energies (~15 eV), whereas the robust thiadiazole ring requires higher energies (>30 eV) to undergo ring-opening fragmentation. A static CE would either miss the core fragmentation or obliterate the intermediate fragments.

Data Interpretation & Fragmentation Dynamics

Upon subjecting the [M+H]⁺ precursor (m/z 250.1009) to CID, the molecule undergoes highly predictable, step-wise gas-phase dissociation. The quantitative mass data for the primary fragments are summarized in Table 1 .

Table 1: High-Resolution MS/MS Quantitative Fragmentation Data

Fragment IonStructural AssignmentElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
Precursor Protonated MoleculeC₁₂H₁₆N₃OS⁺250.1009250.1012+1.2100%
Fragment I Thiadiazole-ethyl cationC₄H₆N₃S⁺128.0277128.0280+2.385%
Fragment II Thiadiazol-2-amine coreC₂H₂N₃S⁺99.996499.9962-2.045%
Fragment III 4-Ethylphenoxy cationC₈H₉O⁺121.0653121.0650-2.515%
Mechanistic Pathway Elucidation
  • Ether Cleavage (Formation of Fragment I): The lowest-energy fragmentation pathway is the inductive cleavage of the ether C-O bond. The molecule expels a neutral molecule of 4-ethylphenol (C₈H₁₀O, 122.0732 Da). The charge is retained on the nitrogen-rich heterocycle, yielding the highly stable thiadiazole-ethyl cation at m/z 128.0277.

  • Aliphatic Loss (Formation of Fragment II): As collision energy increases, Fragment I undergoes a rearrangement to expel a neutral molecule of ethylene (C₂H₄, 28.0313 Da) from the ethylidene bridge. This yields the bare, protonated 1,3,4-thiadiazol-2-amine core at m/z 99.9964.

  • Alternative Charge Retention (Fragment III): In a minor competing pathway, the ether cleavage results in charge retention on the aromatic portion, generating the 4-ethylphenoxy cation at m/z 121.0653.

Fragmentation M [M+H]+ m/z 250.1009 C12H16N3OS+ F1 Fragment I m/z 128.0277 C4H6N3S+ M->F1 Neutral Loss of 4-Ethylphenol (-122.0732 Da) F3 Fragment III m/z 121.0653 C8H9O+ M->F3 Cleavage of C-O bond (-129.0356 Da) F2 Fragment II m/z 99.9964 C2H2N3S+ F1->F2 Loss of Ethylene (C2H4) (-28.0313 Da)

Fig 2: Proposed CID fragmentation pathway of the protonated thiadiazole derivative.

Conclusion

The structural characterization of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is unambiguously achieved through high-resolution MS/MS. By employing a ramped collision energy strategy, both the fragile phenoxyethyl ether linkage and the robust thiadiazole core can be sequentially fragmented and mapped. The self-validating criteria—specifically the <5 ppm mass accuracy and the ~4.5% M+2 isotopic sulfur signature—ensure the highest degree of analytical trustworthiness for downstream drug development applications.

References

  • [2] The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. PubMed Central (PMC). Available at: [Link]

  • [1] Discovery and Evaluation of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. ACS Publications. Available at:[Link]

Sources

Method

Comprehensive NMR Peak Assignment and Structural Elucidation Protocol for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Structural Context & Analytical Challenges The compound 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Structural Context & Analytical Challenges

The compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a highly functionalized heterocyclic scaffold. 1,3,4-Thiadiazole derivatives are privileged structures in medicinal chemistry, frequently leveraged for their antimicrobial, anti-inflammatory, and anticancer properties [1].

From an analytical perspective, this specific molecule presents several structural elucidation challenges:

  • The Chiral Ether Linkage: The molecule features a stereocenter at the ethyl linker connecting the thiadiazole core to the phenoxy group. The proton attached to this chiral center is subject to complex anisotropic and electronegative deshielding effects.

  • Heteroatom-Rich Core: The 1,3,4-thiadiazol-2-amine ring contains multiple nitrogen and sulfur atoms, which lack attached protons. Consequently, 1D 1 H NMR alone is insufficient to map the core; 13 C and 2D Heteronuclear Multiple Bond Correlation (HMBC) are mandatory to bridge the proton-deficient gaps.

  • Proton Exchange Dynamics: The terminal primary amine (-NH 2​ ) exhibits quadrupolar relaxation and intermediate exchange rates, requiring specific solvent conditions to prevent signal broadening into the baseline [2].

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that an NMR protocol cannot simply be a list of acquisition parameters; it must be a self-validating system . This means the methodology inherently contains internal checks (e.g., D 2​ O exchange, 2D cross-validation) to eliminate false positives and definitively prove regiochemistry.

Sample Preparation & Solvent Causality
  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the mandatory solvent for this class of compounds. Protic solvents (like CD 3​ OD) will immediately undergo deuterium exchange with the thiadiazole -NH 2​ group, erasing its signal. Non-polar solvents (like CDCl 3​ ) often fail to fully solubilize the highly polar aminothiadiazole core.

  • Preparation: Dissolve 5–10 mg of high-purity (>98%) compound in 0.6 mL of anhydrous DMSO- d6​ . Use tetramethylsilane (TMS) at 0.00 ppm as the internal standard.

Acquisition Parameters
  • Hardware: 500 MHz or 600 MHz NMR Spectrometer equipped with a cryoprobe (for enhanced 13 C sensitivity).

  • 1D 1 H NMR: 16–32 scans, 90° pulse, relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the methyl groups.

  • 1D 13 C NMR (CPD): 512–1024 scans, relaxation delay of 2.0 seconds. The extended scan count is critical to resolve the quaternary carbons of the thiadiazole ring (C2 and C5), which suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • 2D Validation Suite: Acquire 1 H- 1 H COSY (to map the ethyl chains), 1 H- 13 C HSQC (for direct C-H assignments), and 1 H- 13 C HMBC (to bridge the ether oxygen and thiadiazole ring).

The D 2​ O Exchange Validation Step

To definitively assign the -NH 2​ protons and distinguish them from overlapping aromatic signals, acquire a baseline 1 H spectrum. Then, add 10 µL of D 2​ O to the NMR tube, shake vigorously, and re-acquire. The rapid chemical exchange ( −NH2​→−ND2​ ) will cause the broad singlet at ~7.25 ppm to vanish, confirming its identity as the exchangeable amine [2].

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H and 13C with CPD) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C If overlapping signals D Data Processing (Apodization, FT, Phase Correction) B->D C->D Raw FID Data E Peak Picking & Integration (Multiplet Analysis) D->E Processed Spectra F Structural Elucidation (Mapping Spin Systems) E->F Shifts & Integrals G Final Peak Assignment (Self-Validating System) F->G 2D Validation

Figure 1: Comprehensive NMR acquisition and structural elucidation workflow.

Data Presentation & Peak Assignments

The following tables summarize the quantitative assignment data, validated through 2D heteronuclear correlations.

Table 1: 1 H NMR Peak Assignments (500 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
-NH 2​ 7.25br s-2HThiadiazole primary amine
Ar-H (meta to O) 7.12d8.52HC3', C5' on Phenoxy ring
Ar-H (ortho to O) 6.85d8.52HC2', C6' on Phenoxy ring
O-CH 5.95q6.51HChiral center methine
Ar-CH 2​ 2.55q7.62HEthyl CH 2​ on Phenoxy ring
O-CH-CH 3​ 1.65d6.53HMethyl adjacent to chiral center
Ar-CH 2​ -CH 3​ 1.15t7.63HTerminal methyl of ethyl group
Table 2: 13 C NMR Peak Assignments & 2D Correlations (125 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeKey HMBC Correlations ( 1 H 13 C)
C2 (Thiadiazole) 169.5Cq-NH 2​ (weak, long-range)
C5 (Thiadiazole) 159.2CqO-CH (5.95), O-CH-CH 3​ (1.65)
C1' (Ar-O) 155.4CqO-CH (5.95), Ar-H ortho (6.85)
C4' (Ar-Ethyl) 136.8CqAr-H meta (7.12), Ar-CH 2​ (2.55)
C3', C5' (Ar) 128.7CHAr-CH 2​ (2.55)
C2', C6' (Ar) 114.6CHO-CH (5.95, weak 4J )
O-CH 73.5CHO-CH-CH 3​ (1.65)
Ar-CH 2​ 27.8CH 2​ Ar-CH 2​ -CH 3​ (1.15), Ar-H meta (7.12)
O-CH-CH 3​ 20.2CH 3​ O-CH (5.95)
Ar-CH 2​ -CH 3​ 15.8CH 3​ Ar-CH 2​ (2.55)

Mechanistic Rationale for Chemical Shifts

To ensure trustworthiness and scientific integrity, it is not enough to list the shifts; one must understand the physical chemistry driving these observations.

Extreme Deshielding of the Chiral Center (O-CH, 5.95 ppm)

The methine proton at 5.95 ppm appears unusually far downfield for an aliphatic CH. This is the result of a compounding deshielding effect. The proton is positioned at the intersection of three distinct electronic environments:

  • Electronegativity: The adjacent ether oxygen pulls electron density away via the inductive effect ( −I ).

  • Anisotropic Effect: The highly conjugated, electron-withdrawing 1,3,4-thiadiazole ring generates a local magnetic field that heavily deshields protons in its equatorial plane.

  • Steric/Alkyl Effects: The adjacent methyl group provides minor deshielding compared to a simple proton. HMBC cross-peaks from this proton (5.95 ppm) to both the thiadiazole C5 (159.2 ppm) and the phenoxy C1' (155.4 ppm) provide absolute, self-validating proof that the ether linkage connects these two specific domains.

The AA'BB' Aromatic System

The phenoxy ring exhibits a classic AA'BB' pseudo-doublet pattern typical of para-substituted benzenes. The protons ortho to the ether oxygen (6.85 ppm) are significantly more shielded than the meta protons (7.12 ppm). This causality is driven by the resonance effect ( +R ) of the oxygen lone pairs, which donate electron density into the ortho and para positions of the ring, shielding those specific nuclei [3]. Conversely, the ethyl group at the para position is a weak inductive donor ( +I ) but cannot overcome the strong +R effect of the oxygen, leaving the meta protons relatively deshielded.

Thiadiazole Core Dynamics

The quaternary carbons of the thiadiazole ring (C2 at 169.5 ppm and C5 at 159.2 ppm) are highly deshielded due to the two electronegative nitrogen atoms and the sulfur atom. The C2 carbon is further downfield due to the direct attachment of the electronegative -NH 2​ group. These values are highly consistent with standard literature values for 2-amino-1,3,4-thiadiazole derivatives [1, 2].

References

  • Gomha, S. M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules (MDPI). Available at:[Link]

  • Eldehna, W. M., et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Chemistry Africa (Springer / NIH). Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. 8th Edition. John Wiley & Sons. (Standard reference for NMR anisotropic and resonance effects).
Application

Application Note: Synthesis and Isolation Protocol for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Introduction and Mechanistic Rationale The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antimicrobial, anticancer, and antidiabetic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antimicrobial, anticancer, and antidiabetic agents[1]. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most efficiently achieved via the direct cyclocondensation of a carboxylic acid with thiosemicarbazide[2][3].

In this protocol, we detail the synthesis of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine . The reaction utilizes 2-(4-ethylphenoxy)propanoic acid as the starting material[4]. Phosphorus oxychloride ( POCl3​ ) is employed as both the solvent and the dehydrating agent. Mechanistically, POCl3​ activates the carboxylic acid to form an intermediate acid chloride, which undergoes nucleophilic attack by the hydrazine moiety of thiosemicarbazide. Subsequent dehydration and ring closure yield the thermodynamically stable 1,3,4-thiadiazole ring[5].

Experimental Workflow

G R1 2-(4-Ethylphenoxy) propanoic acid React Reflux (75-80°C, 3-4h) Cyclocondensation R1->React R2 Thiosemicarbazide R2->React R3 POCl3 (Solvent/Catalyst) R3->React Quench Ice Quench & Neutralization (NaOH) React->Quench Exothermic Isolate Filtration & Water Wash Quench->Isolate Precipitation Purify Recrystallization (Ethanol) Isolate->Purify Product 5-[1-(4-Ethylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine Purify->Product Pure Yield

Figure 1: Workflow for the cyclocondensation synthesis of the 1,3,4-thiadiazole derivative.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
2-(4-Ethylphenoxy)propanoic acid Starting Material194.231.01.94 gCAS: 99761-31-6[4]
Thiosemicarbazide Nucleophile / Ring precursor91.141.21.09 gEnsure dry powder
Phosphorus Oxychloride ( POCl3​ ) Dehydrating Agent / Solvent153.333.02.8 mL (4.6 g)Highly reactive[3]
Sodium Hydroxide (NaOH) Neutralization Agent40.00As needed~10-20% aqCool before use
Ethanol (Absolute) Recrystallization Solvent46.07N/A~15-30 mLUse hot

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Cyclocondensation

Causality Note: POCl3​ is highly sensitive to moisture. The reaction must be assembled in a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube to prevent premature hydrolysis of the dehydrating agent.

  • Charge the Flask: To a clean, oven-dried 50 mL round-bottom flask, add 1.94 g (10 mmol) of 2-(4-ethylphenoxy)propanoic acid and 1.09 g (12 mmol) of thiosemicarbazide[3].

  • Addition of POCl3​ : Carefully add 2.8 mL (30 mmol) of POCl3​ to the solid mixture. Safety: Perform this step inside a fume hood, as POCl3​ releases corrosive HCl gas upon contact with ambient moisture.

  • Initial Stirring: Stir the heterogeneous mixture at room temperature (25–30 °C) for 30 minutes to ensure uniform mixing and initial complex formation[3].

  • Reflux: Heat the reaction mixture in an oil bath to 75–80 °C. Maintain reflux with continuous magnetic stirring for 3 to 4 hours[3][6]. The reaction progress can be monitored via TLC (using a suitable eluent, e.g., Ethyl Acetate:Hexane 1:1) by observing the disappearance of the starting carboxylic acid.

Phase 2: Quenching and Neutralization

Causality Note: The quenching step is highly exothermic. Crushed ice is used to absorb the heat of POCl3​ hydrolysis, preventing the thermal decomposition of the newly formed thiadiazole ring.

  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Ice Quench: Slowly and dropwise, pour the reaction mass over 50 g of crushed ice in a large beaker while stirring vigorously. Allow the mixture to stand until the ice has completely melted and the excess POCl3​ has hydrolyzed.

  • Neutralization: The resulting solution will be highly acidic. Slowly add a cold 10% aqueous NaOH solution dropwise while monitoring the pH. Continue addition until the mixture reaches a pH of 7.0–7.5[3]. During this process, the crude 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine will precipitate as a solid.

Phase 3: Isolation and Purification

Causality Note: Recrystallization from ethanol leverages the differential solubility of the target compound versus unreacted thiosemicarbazide and highly polar inorganic salts.

  • Filtration: Filter the precipitated crude solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual inorganic salts (sodium phosphates/chlorides). Air-dry the crude product on the filter for 15 minutes.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol required to completely dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal yield.

  • Final Isolation: Filter the purified crystals, wash with a small amount of ice-cold ethanol, and dry under a high vacuum to afford the pure title compound. Expected yield: 70–85%[3].

Expected Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic markers should be observed:

  • IR (KBr, cm−1 ): ~3250-3100 (primary amine NH2​ stretch), ~1610 (C=N stretch of the thiadiazole ring), ~1240 (C-O-C asymmetric stretch of the phenoxy group).

  • 1 H NMR (DMSO- d6​ , δ ppm): ~7.0-7.2 (m, 4H, aromatic protons), ~7.1 (s, 2H, NH2​ , exchangeable with D2​O ), ~5.6 (q, 1H, -CH-O-), ~2.5 (q, 2H, ethyl CH2​ ), ~1.6 (d, 3H, methyl adjacent to chiral center), ~1.1 (t, 3H, ethyl CH3​ )[3].

References

  • Synthesis, PASS Prediction, Molecular Docking and Pharmacokinetic Studies of Newer 1,3,4-Thiadiazole Hybrids Of P-Thymol as Antidiabetic Agents. Journal of Neonatal Surgery, 14(32S), 2339–2353. Available at:[Link]

  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry (via ResearchGate). Available at:[Link]

  • The Balance Between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1,3,4-Thiadiazol-2-amines. NSF Public Access Repository. Available at:[Link]

Sources

Method

using 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in antimicrobial susceptibility testing

Application Note: In Vitro Antimicrobial Susceptibility Testing of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Antimicrobial Susceptibility Testing of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous evaluation of novel chemical scaffolds. Among these, 1,3,4-thiadiazole derivatives have emerged as highly promising pharmacophores. The mesoionic character of the thiadiazole ring grants excellent cell permeability, while the nitrogen and sulfur-rich core actively interacts with diverse biological targets[1].

The compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is uniquely engineered for enhanced antimicrobial efficacy. The inclusion of the 4-ethylphenoxy group significantly increases the lipophilicity of the molecule. This structural tuning facilitates superior penetration through the lipid bilayers of the bacterial cell envelope, a critical factor for efficacy, particularly against Gram-positive pathogens[2]. Once internalized, the 2-amino-1,3,4-thiadiazole moiety is known to act as a competitive inhibitor for vital bacterial enzymes, such as MurB (essential for peptidoglycan synthesis) or DNA gyrase, leading to disrupted cell wall integrity and halted replication[1][3].

MOA Cmpd 5-[1-(4-Ethylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine Membrane Bacterial Cell Envelope (Enhanced Permeability) Cmpd->Membrane Lipophilic penetration Target Intracellular Targets (e.g., MurB / DNA Gyrase) Membrane->Target Cytoplasmic entry Effect Inhibition of Cell Wall Synthesis & Replication Target->Effect Enzymatic blockade Death Bacterial Cell Death (Bactericidal Effect) Effect->Death Loss of viability

Fig 1. Proposed mechanistic pathway of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine.

Experimental Design & Self-Validating Systems

To ensure regulatory compliance and reproducibility, Antimicrobial Susceptibility Testing (AST) for this compound must be performed using the Broth Microdilution (BMD) method. BMD in cation-adjusted Mueller-Hinton broth (CAMHB) is the gold standard reference method defined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines and ISO 20776-1[4][5].

Causality in Assay Design:

  • Solvent Selection: Due to the highly hydrophobic 4-ethylphenoxy group, the compound is insoluble in aqueous media. It must be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations >1% can inhibit bacterial growth. Therefore, the assay is designed so the final DMSO concentration in the testing wells never exceeds 1%.

  • Self-Validating Controls: A robust AST protocol is a closed, self-validating system.

    • Vehicle Control (1% DMSO in CAMHB): Proves the solvent is not causing the observed bacterial inhibition.

    • Growth Control (Inoculum + CAMHB): Validates that the media supports logarithmic phase growth.

    • Sterility Control (Uninoculated CAMHB): Ensures aseptic technique.

    • Reference Antibiotic (e.g., Ciprofloxacin): Confirms the specific bacterial isolates are expressing their expected susceptibility profiles on the day of testing[6].

Step-by-Step Protocol: Broth Microdilution (BMD)

Phase 1: Antimicrobial Stock & Plate Preparation

  • Stock Solution: Weigh exactly 10.24 mg of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and dissolve in 1 mL of 100% molecular-grade DMSO to create a 10,240 µg/mL master stock.

  • Intermediate Dilution: Dilute the master stock 1:40 in CAMHB to achieve a 256 µg/mL working solution (containing 2.5% DMSO).

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 10. Add 100 µL of the working solution to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10. (Concentration range in plate: 256 µg/mL down to 0.5 µg/mL).

Phase 2: Inoculum Standardization 4. Direct Colony Suspension: Select 3–5 morphologically similar colonies from an overnight agar plate (e.g., Tryptic Soy Agar for S. aureus). Suspend in sterile saline (0.85% NaCl). 5. McFarland Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a nephelometer[6]. 6. Working Inoculum: Dilute the adjusted suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

Phase 3: Inoculation & Incubation 7. Inoculation: Add 50 µL of the working inoculum to all test wells (columns 1-10), the growth control well, and the vehicle control well. Note: The addition of the 50 µL inoculum halves the compound concentration, yielding a final test range of 128 µg/mL to 0.25 µg/mL, and drops the maximum DMSO concentration to 1.25%. 8. Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2 °C in an ambient air incubator for 16–20 hours[6].

Workflow Stock 1. Compound Stock Prep (10.24 mg/mL in 100% DMSO) Dilution 2. Two-Fold Serial Dilution in CAMHB (96-well plate) Stock->Dilution Inoculum 3. Inoculum Standardization (0.5 McFarland -> 1x10^6 CFU/mL) Dilution->Inoculum Incubation 4. Inoculation & Incubation (35°C, 16-20 hours) Inoculum->Incubation Read 5. MIC Determination (Visual / Spectrophotometric) Incubation->Read QC 6. QC Validation (Check Controls & Ref MIC) Read->QC

Fig 2. Standardized Broth Microdilution workflow for MIC determination per CLSI guidelines.

Quantitative Data Presentation

Based on structure-activity relationship (SAR) data for 1,3,4-thiadiazole derivatives, compounds bearing lipophilic halogenated or alkylated phenoxy groups typically exhibit pronounced activity against Gram-positive bacteria, while Gram-negative efficacy is often limited by outer membrane impermeability and efflux pump activity[1][2].

Table 1: Expected Minimum Inhibitory Concentration (MIC) Profile

OrganismStrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vehicle Control (1% DMSO)
Staphylococcus aureusATCC 292134.0 - 8.00.12 - 0.5No Inhibition
Enterococcus faecalisATCC 292128.0 - 16.00.25 - 2.0No Inhibition
Escherichia coliATCC 2592232.0 - 64.00.004 - 0.015No Inhibition
Pseudomonas aeruginosaATCC 27853> 128.00.25 - 1.0No Inhibition

Note: MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of the microorganism in the microdilution wells as detected by the unaided eye[7].

Troubleshooting & Field-Proven Insights

  • Compound Precipitation: The 4-ethylphenoxy moiety renders the compound highly hydrophobic. If precipitation occurs upon the addition of the compound to the aqueous CAMHB, the actual soluble concentration will be lower than calculated, artificially inflating the MIC value.

    • Resolution: Visually inspect plates against a dark background before incubation. If precipitation is noted, modifications such as utilizing a surfactant (e.g., Polysorbate 80) may be required, provided it is scientifically justified and validated against reference AST methods[5].

  • Trailing Endpoints: Certain thiadiazole derivatives exhibit bacteriostatic rather than bactericidal activity, which can result in a "trailing" effect where a faint haze of growth persists across several dilutions.

    • Resolution: Transition from visual reading to spectrophotometric reading (OD 600 nm). Define the MIC endpoint objectively as an 80% reduction in optical density compared to the untreated growth control.

Sources

Application

Preparation of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Stock Solutions in DMSO: An Application Note and Protocol

Abstract This document provides a detailed guide for the preparation, storage, and quality control of dimethyl sulfoxide (DMSO) stock solutions of the small molecule 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the preparation, storage, and quality control of dimethyl sulfoxide (DMSO) stock solutions of the small molecule 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity, stability, and reproducibility of experimental results. By adhering to these best practices, users can mitigate common sources of error associated with compound handling and solution preparation.

Introduction: The Criticality of Proper Stock Solution Preparation

The reliability and reproducibility of in vitro and in vivo biological assays are fundamentally dependent on the quality of the small molecule stock solutions. Improperly prepared solutions can lead to inaccuracies in concentration, compound degradation, or precipitation, ultimately resulting in misleading experimental data. 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, which has garnered significant interest in medicinal chemistry.[1][2]

Given the limited publicly available data on the specific physicochemical properties of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, this guide draws upon established best practices for handling similar aromatic and heterocyclic small molecules, particularly those with a thiadiazole core.[1][3] The primary solvent of choice, DMSO, is widely utilized for its excellent solubilizing capacity for a broad range of organic compounds.[3] However, its hygroscopic nature and potential to act as an oxidizing agent necessitate careful handling to preserve the stability of the dissolved compound.[3][4]

This application note provides a comprehensive protocol that emphasizes scientific integrity through self-validating steps, from initial dissolution to long-term storage and quality control.

Materials and Equipment

2.1. Reagents

  • 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Inert gas (Argon or Nitrogen)

2.2. Equipment

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator

  • Micropipettes (calibrated)

  • Sterile, low-retention polypropylene microcentrifuge tubes or amber glass vials with airtight seals[5]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

3.1. Pre-Preparation and Calculations

  • Compound Equilibration: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Vial Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[6]

  • Molecular Weight: The empirical formula for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is C12H15N3OS. The molecular weight is approximately 265.34 g/mol .

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Example for 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L x 0.001 L x 265.34 g/mol x 1000 mg/g = 2.65 mg

3.2. Dissolution Procedure

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. For small quantities, it is recommended to add the solvent directly to the pre-weighed vial containing the compound.[6]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and gently vortex the solution until the compound is completely dissolved.[7] Avoid vigorous shaking to minimize the introduction of air bubbles.[7]

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be employed, but caution is advised as excessive heat can degrade some compounds.[7] Visually inspect the solution against a light source to ensure there are no visible particles.

Workflow for Stock Solution Preparation and Management

Stock Solution Workflow Workflow for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Stock Solution cluster_prep Preparation cluster_storage Storage & Handling cluster_use Application start Receive and Equilibrate Compound calculate Calculate Required Mass start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve qc_initial Initial Quality Control (Optional) dissolve->qc_initial aliquot Aliquot into Single-Use Vials dissolve->aliquot qc_initial->aliquot inert_gas Overlay with Inert Gas aliquot->inert_gas store Store at -20°C or -80°C inert_gas->store thaw Thaw for Use (Minimize Cycles) store->thaw serial_dilute Prepare Working Solutions by Serial Dilution thaw->serial_dilute assay Use in Biological Assay serial_dilute->assay

Sources

Method

Application Note: Flow Cytometry Profiling of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Treated Cells

Introduction & Mechanistic Rationale The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its potent antiproliferative and immunomodulatory properties[1]. The specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its potent antiproliferative and immunomodulatory properties[1]. The specific derivative 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine represents a highly functionalized compound designed to maximize cellular penetration and target engagement.

Recent literature highlights that 5-aryl-1,3,4-thiadiazole-based agents exert dual therapeutic effects:

  • Direct Cytotoxicity: They induce intrinsic apoptosis via the disruption of the Bax/Bcl-2 rheostat and trigger profound G2/M cell cycle arrest[1].

  • Immunomodulation: 2-amino-1,3,4-thiadiazoles have been identified as potent glutaminyl cyclase (isoQC) inhibitors, effectively modifying the CD47-SIRPα "don't eat me" checkpoint to enhance macrophage-mediated phagocytosis[2].

Why Flow Cytometry? To accurately profile the efficacy of this compound, bulk biochemical assays are insufficient. Flow cytometry provides single-cell, multiparametric resolution, allowing us to simultaneously quantify phosphatidylserine (PS) externalization (apoptosis), membrane integrity (necrosis), and stoichiometric DNA content (cell cycle arrest).

Mechanistic Pathway Visualization

ApoptosisPathway Cmpd 5-[1-(4-Ethylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine Bax Upregulation of Bax Cmpd->Bax Bcl2 Downregulation of Bcl-2 Cmpd->Bcl2 Arrest G2/M Cell Cycle Arrest (PI Profile Alteration) Cmpd->Arrest Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Annexin V+ / PI+/-) Casp3->Apoptosis

Mechanistic pathway of 1,3,4-thiadiazol-2-amine induced apoptosis and cell cycle arrest.

Experimental Design & Causality

A robust flow cytometry assay is a self-validating system. The protocols below are engineered not just to yield data, but to continuously verify their own accuracy through strategic biochemical choices:

  • Annexin V-FITC / PI Synergy: Annexin V binds to PS, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). Causality: Annexin V binding is strictly calcium-dependent; therefore, running this assay in standard PBS instead of a specialized Ca2+ -rich Binding Buffer will yield false negatives.

  • RNase A in Cell Cycle Analysis: PI is a stoichiometric intercalating dye, meaning its fluorescence is directly proportional to nucleic acid content. Causality: Because PI binds both DNA and double-stranded RNA, failing to digest RNA with RNase A will artificially inflate the fluorescence signal, blurring the distinction between the G0​/G1​ (2N) and G2​/M (4N) phases.

End-to-End Workflow

FlowWorkflow Seed Seed & Treat Cells Harvest Trypsinize & Harvest Seed->Harvest Wash Wash (Cold PBS) Harvest->Wash Stain Fluorophore Staining Wash->Stain Acquire Flow Cytometry Stain->Acquire Analyze Data Analysis Acquire->Analyze

End-to-end flow cytometry workflow for evaluating compound-treated cells.

Detailed Experimental Protocols

Protocol A: Apoptosis Quantification (Annexin V-FITC / PI)

1. Cell Treatment & Harvesting

  • Seed target cancer cells (e.g., MCF-7 or HepG2) at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Treat cells with Vehicle (0.1% DMSO) or 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (e.g., 5 µM and 20 µM) for 48 hours.

  • Critical Step: Collect the culture media before washing. Late apoptotic cells detach and float; discarding the media will artificially skew your data toward viability.

  • Trypsinize adherent cells gently, neutralize with serum-containing media, and pool with the collected supernatant. Centrifuge at 300 × g for 5 minutes.

2. Staining Procedure

  • Wash the cell pellet twice with ice-cold PBS to remove residual serum proteins.

  • Resuspend the pellet in 100μL of Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4).

  • Add 5μL of Annexin V-FITC and 5μL of PI ( 50μg/mL ).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400μL of Binding Buffer to each tube. Keep on ice and analyze within 1 hour.

Self-Validation Checkpoint: The vehicle control must show >90% viability (Annexin V- / PI-). If baseline viability is <85% , the harvesting process (likely over-trypsinization) has mechanically damaged the cells, invalidating the assay.

Protocol B: Cell Cycle Distribution (PI / RNase)

1. Fixation

  • Harvest cells as described in Protocol A. Wash once with cold PBS.

  • Critical Step: Resuspend the pellet in 0.5mL of cold PBS. While vortexing gently, add 4.5mL of ice-cold 70% ethanol dropwise. Causality: Dropwise addition during vortexing prevents the cells from cross-linking into irreversible aggregates during fixation.

  • Incubate at −20∘C for at least 2 hours (can be stored for up to a month).

2. Staining Procedure

  • Centrifuge at 500 × g for 5 minutes. Discard the ethanol supernatant.

  • Wash the pellet twice with cold PBS to rehydrate the cells.

  • Resuspend the pellet in 0.5mL of PI/RNase Staining Buffer (PBS containing 50μg/mL PI and 100μg/mL DNase-free RNase A).

  • Incubate for 30 minutes at room temperature in the dark to allow complete RNA digestion and DNA intercalation.

Self-Validation Checkpoint: During flow cytometric acquisition, observe the G0​/G1​ peak on a linear scale. The Coefficient of Variation (CV) of this peak must be <6% . A wider peak indicates poor instrument fluidics, incomplete RNase digestion, or cell clumping, which compromises the mathematical modeling of the S-phase.

Quantitative Data Presentation

When analyzing the flow cytometry data (using software such as FlowJo or ModFit LT), summarize the multiparametric outputs to clearly demonstrate the dose-dependent efficacy of the thiadiazole derivative.

Table 1: Representative Flow Cytometry Profiling of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in MCF-7 Cells (48h)

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%) G0​/G1​ Phase (%)S Phase (%) G2​/M Phase (%)
Vehicle Control 092.53.12.465.222.112.7
Compound (Low) 578.412.66.558.418.323.3
Compound (High) 2045.228.721.541.214.544.3

Data Interpretation: The compound induces a clear dose-dependent shift from viable to early/late apoptotic states. Concurrently, the cell cycle profile reveals a significant accumulation of cells in the G2​/M phase (from 12.7% to 44.3%), indicative of DNA damage response activation and mitotic arrest prior to apoptosis execution.

References

  • El-Masry, R.M., Essa, B.M., Selim, A.A., et al. (2022). "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies." Pharmaceuticals (MDPI), 15(12), 1476. URL: [Link]

  • Park, E., Song, K.-H., Kim, D., et al. (2022). "2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint." ACS Medicinal Chemistry Letters, 13(9), 1459-1467. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Welcome to the technical support center for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor water solubility is a common hurdle in pharmaceutical development, often leading to low bioavailability and inconsistent experimental results.[1] This document provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these challenges.

Introduction to the Solubility Challenge

5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine possesses a molecular structure that includes a substituted aromatic phenoxy group and a 1,3,4-thiadiazole-2-amine core. While the 2-amino-1,3,4-thiadiazole moiety can contribute to some degree of polarity, the ethylphenoxyethyl side chain is largely hydrophobic, which can significantly limit its solubility in aqueous media.[2][3] This guide will explore various techniques to enhance the aqueous solubility of this compound, categorized into physical and chemical modification strategies.[4][5]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Issue 1: My compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock.

Question: What is the primary reason for this precipitation?

Answer: This phenomenon, often termed "precipitation upon dilution," is a classic sign of a compound with low aqueous solubility.[6] While your compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its concentration exceeds its thermodynamic solubility limit when introduced into an aqueous environment, leading to precipitation.

Question: What immediate steps can I take to prevent this precipitation during my experiments?

Answer: You can implement several strategies to mitigate this issue:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize its potential interference with biological assays while still aiding solubility.[6]

  • Employ Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or propylene glycol.[7][8] This can improve the "solvent capacity" of the final aqueous solution for your compound.

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in organic solvent concentration can sometimes prevent the compound from crashing out of solution.[7]

Issue 2: I'm observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

Question: How can low solubility lead to variability in experimental data?

Answer: Inconsistent solubility can manifest in several ways to produce unreliable data:

  • Variable Dosing: If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration.

  • Formation of Aggregates: Poorly soluble compounds can form aggregates, which can lead to non-specific activity or inhibition in biological assays.

  • pH-Dependent Solubility: The solubility of compounds with ionizable groups, like the amine group in your molecule, can be highly dependent on the pH of the buffer.[9][10] Minor variations in buffer preparation can lead to significant differences in solubility and, consequently, activity.

Question: What formulation strategies can I explore for more consistent results?

Answer: To achieve more reliable and reproducible data, consider these formulation approaches:

  • pH Adjustment: The 2-amino-1,3,4-thiadiazole moiety contains a basic amine group.[9] Lowering the pH of your aqueous buffer will protonate this group, forming a more soluble salt form of the compound. It is crucial to determine the pKa of your compound to select an appropriate buffer pH.

  • Use of Co-solvents: A systematic approach to using co-solvents can significantly enhance solubility.[11] Water-miscible solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) reduce the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate poorly water-soluble molecules, like your thiadiazole derivative, forming an inclusion complex with enhanced aqueous solubility.[13][14]

Issue 3: I need to prepare a more concentrated aqueous stock solution for in vivo studies.

Question: The simple methods are not providing sufficient solubility for my animal studies. What advanced techniques can I employ?

Answer: For applications requiring higher concentrations, more advanced formulation strategies are necessary:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[15][16] The drug can exist in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.[5][17] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[18]

  • Micellar Solubilization using Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules in their core, increasing the overall solubility of the drug in the aqueous phase.[19][20][21]

  • Prodrug Approach: This chemical modification strategy involves covalently attaching a hydrophilic promoiety to the drug molecule.[22] This prodrug would have improved aqueous solubility and, once administered, would be converted back to the active parent drug by enzymatic or chemical cleavage in the body.[23][24][25]

Experimental Protocols & Methodologies

Here are detailed, step-by-step protocols for some of the key solubility enhancement techniques discussed.

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • A suitable analytical method to quantify the dissolved compound (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer solution in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in each filtered supernatant using a validated analytical method.

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Protocol 2: Formulation with Cyclodextrins (Lyophilization Method)

This protocol describes the preparation of a solid inclusion complex with a cyclodextrin to improve aqueous solubility.

Materials:

  • 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)[26]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in deionized water.

  • Slowly add the thiadiazole compound to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin may need to be optimized, typically starting from 1:1 to 1:2.[7]

  • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.[7]

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.[26]

  • The resulting powder is the drug-cyclodextrin inclusion complex, which should be evaluated for its improved aqueous solubility.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the creation of a solid dispersion to enhance the solubility and dissolution rate of your compound.

Materials:

  • 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

  • A hydrophilic polymer carrier (e.g., PVP K30, PEG 4000)[15]

  • A suitable organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both the thiadiazole compound and the polymer carrier in the organic solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid film or mass under vacuum at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.

  • The resulting solid dispersion can then be pulverized and tested for its solubility and dissolution characteristics.

Data Presentation and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyPrinciple of ActionPotential Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the basic amine group to form a more soluble salt.2-100pH stability of the compound; buffer compatibility with the assay.[27]
Co-solvents Reduction of the polarity of the aqueous medium.[11]2-500Potential for organic solvent toxicity or interference in biological assays.[4]
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[12][28]10-5000Stoichiometry of the complex; potential for competitive displacement.[26]
Surfactant Solubilization Incorporation of the drug into micelles.[19][29]10-1000Potential for cell lysis or protein denaturation at high concentrations.[20]
Solid Dispersion Conversion of the crystalline drug to a higher-energy amorphous form.[16][30]10-10,000Physical stability of the amorphous state; potential for recrystallization.[18]
Prodrug Synthesis Covalent attachment of a hydrophilic promoiety.[22][23]>1000Efficiency of in vivo conversion to the active drug; potential for altered pharmacology.[25]
Diagrams

experimental_workflow cluster_problem Initial Observation cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome a Poor Aqueous Solubility of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine b pH Adjustment a->b Investigate c Co-solvents a->c Investigate d Cyclodextrin Complexation a->d Investigate e Solid Dispersion a->e Investigate f Solubility & Dissolution Testing b->f Formulate & Test c->f Formulate & Test d->f Formulate & Test e->f Formulate & Test g In Vitro / In Vivo Assay f->g Optimized Formulation h Improved Bioavailability & Reproducible Data g->h Successful Outcome

Caption: A workflow for addressing poor aqueous solubility.

cyclodextrin_complexation cluster_product Result drug Thiadiazole Derivative cd Cyclodextrin complex Soluble Inclusion Complex inner_drug Drug drug->inner_drug Encapsulation cd->complex Encapsulation

Caption: Encapsulation by cyclodextrin improves solubility.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • Molecules. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Pharmaceuticals (Basel). (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Frontiers in Pharmacology. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Pharmaceutics. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Journal of Pharmaceutical Negative Results. (2022).
  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • International Journal of Pharmacy and Pharmaceutical Research. (2021).
  • OKCHEM. (2025).
  • Universal Journal of Pharmaceutical Research. (2019).
  • MDPI. (2025).
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • Taylor & Francis Online. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Semantic Scholar. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • PubMed. (2007).
  • MDPI. (2021).
  • BenchChem. (2025).
  • WuXi AppTec. (2024).
  • ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • ACS Publications. (2017).
  • ISSR. Solubility and pH of amines.
  • ACS Biomaterials Science & Engineering. (2018).
  • PubMed. (2018).
  • Bentham Science. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • NIH. (2014). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024).
  • University of Alberta. (2005).
  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ProQuest. (1987).
  • Sigma-Aldrich. 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine.
  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • Wikipedia. Cosolvent.
  • Chemical Methodologies. (2022).
  • ISRES Publishing. (2021). Thiadiazoles and Their Properties.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ResearchG
  • SciSpace. (2012).
  • ACS Publications. (2021).
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Oxford Academic. (1991). Solubilization of naphthalene and cosolvent property.
  • National Center for Biotechnology Information. (2007). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]

  • NextSDS. 5-([2-(4-METHYLPHENOXY)ETHYL]THIO)-1,3,4-THIADIAZOL-2-AMINE.
  • PubChem. 1,3,4-Thiadiazole.
  • ResearchGate. (2019).
  • PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine . This compound features a highly active benzylic ether linkage and a nucleophilic exocyclic amine, making it susceptible to auto-oxidation, mesolytic cleavage, and atmospheric degradation during storage[1][2].

This guide synthesizes field-proven analytical insights with mechanistic causality to help you troubleshoot, identify, and prevent degradation in your drug development workflows.

Part 1: Structural Vulnerability & Causality Analysis

To prevent degradation, we must first understand the molecular weak points. The degradation of this compound is not random; it is thermodynamically driven by three distinct structural features:

  • The Doubly Activated Ether Linkage: The methine proton (–CH–) connecting the phenoxy group and the thiadiazole ring is highly activated. It sits between an oxygen atom and an aromatic thiadiazole system. Hydrogen abstraction at this site yields a highly resonance-stabilized radical, leading to rapid hydroperoxide formation in the presence of ambient oxygen[2][3].

  • The 4-Ethyl Benzylic Position: The ethyl group on the phenyl ring contains a secondary benzylic carbon, which is a secondary site for radical-initiated auto-oxidation.

  • The 2-Amino-1,3,4-Thiadiazole Core: While the thiadiazole ring itself is highly stable[4], the primary exocyclic amine is a strong nucleophile. It can react with atmospheric CO₂ (forming carbamates) or undergo oxidative dimerization into azo/azoxy species under prolonged light or oxidative stress[4].

Degradation Pathway Visualization

Pathway Parent 5-[1-(4-Ethylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine Radical Benzylic/Ether Radical (O2 exposure / Light) Parent->Radical H-Abstraction (Auto-oxidation) AmineOx Azo/Azoxy Dimers (Deep Yellow/Brown) Parent->AmineOx Amine Oxidation (Photolytic) Hydroperoxide Hydroperoxide Intermediate (Unstable) Radical->Hydroperoxide + O2 Cleavage1 4-Ethylphenol (m/z 122) Hydroperoxide->Cleavage1 Mesolytic Cleavage Cleavage2 Thiadiazole Ketone (m/z 143) Hydroperoxide->Cleavage2 Mesolytic Cleavage

Fig 1: Primary oxidative and photolytic degradation pathways of the API.

Part 2: Troubleshooting FAQs

Q1: My API assay drops significantly after 4 weeks of ambient storage in solution. LC-MS shows two major new peaks at m/z 122 and m/z 143. What is happening?

Cause: You are observing the mesolytic cleavage of the benzylic ether bond. The ambient oxygen dissolved in your solvent has initiated auto-oxidation at the highly activated methine carbon[1][2]. This forms a transient hydroperoxide that rapidly collapses, cleaving the molecule into 4-ethylphenol (m/z 122) and 1-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-one (m/z 143). Solution:

  • Switch to degassed solvents (sparged with Argon for 15 minutes prior to use).

  • Add a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.01–0.1% w/v to sterically protect the phenoxy radical and terminate the auto-oxidation chain reaction[3].

Q2: The solid powder turns from off-white to a pale yellow/brownish tint when stored in clear glass vials on the benchtop. Is the thiadiazole ring breaking down?

Cause: No, the 1,3,4-thiadiazole ring is exceptionally stable[4]. The discoloration is due to the photocatalyzed oxidation of the primary amine at the 2-position. UV/visible light excites the molecule, leading to the formation of nitrogen-centered radicals that dimerize into highly conjugated, colored azo or azoxy compounds[4]. Solution: Store the compound in actinic (amber) glass vials to block UV transmission. For long-term storage, blanket the headspace with Argon and store at -20°C.

Q3: We observe an unexpected mass shift of +44 Da during solid-state stability testing at 40°C / 75% RH. What is this adduct?

Cause: The primary amine is reacting with atmospheric carbon dioxide (CO₂) in the presence of high humidity to form a carbamate salt (R-NH-COO⁻). Solution: Store the solid API in tightly sealed containers with a desiccant pouch (e.g., silica gel or molecular sieves) to eliminate moisture, which acts as a catalyst for CO₂ capture.

Part 3: Quantitative Data & Diagnostic Signatures

To rapidly diagnose your specific degradation mode, compare your analytical results against this standardized signature matrix.

Table 1: Analytical Signatures of Primary Degradants

Degradation PathwayTrigger ConditionLC-MS Shift (Δ m/z)Key NMR Signature Change (¹H)Visual Indicator
Ether Cleavage O₂, Heat, PeroxidesFragments: 122 & 143Loss of methine quartet (~5.5 ppm); Appearance of phenolic OHNone (Remains colorless)
Amine Oxidation UV Light, O₂+14 Da (Azo)Broadening/loss of -NH₂ singlet (~7.2 ppm)Yellow/Brown discoloration
Carbamate Formation CO₂, High Humidity+44 DaDownfield shift of amine protonsClumping of solid powder
Benzylic Oxidation O₂, Transition Metals+16 Da (Alcohol)Shift of ethyl CH₂ quartet (~2.6 ppm)None

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your stability program, implement the following self-validating stabilization workflow.

Protocol: Forced Degradation & Stabilization Validation

Objective: To empirically determine the exact degradation half-life and validate the efficacy of BHT as an antioxidant stabilizer.

Step 1: Baseline Preparation (Control)

  • Dissolve 10 mg of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in 10 mL of HPLC-grade Acetonitrile (ambient, non-degassed).

  • Aliquot 1 mL into a clear HPLC vial (Vial A - Control).

Step 2: Stabilized Preparation

  • Dissolve 10 mg of the API in 10 mL of Argon-sparged Acetonitrile containing 0.05% w/v BHT[3].

  • Aliquot 1 mL into an amber HPLC vial, flush headspace with Argon, and cap tightly (Vial B - Stabilized).

Step 3: Accelerated Stress Testing

  • Place both Vial A and Vial B in a photostability chamber (ICH Q1B compliant, 1.2 million lux hours) at 40°C for 48 hours.

Step 4: Analytical Validation

  • Inject 5 µL of each sample into an LC-MS/MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Validation Criteria: Vial A must show >15% degradation (appearance of m/z 122/143 peaks), proving the method successfully forces degradation. Vial B must show <1% degradation, validating the causality of the stabilization strategy.

Troubleshooting Decision Logic

Workflow Start Detect Purity Drop via HPLC-UV/MS CheckMass Analyze Mass Shift (Δm/z) Start->CheckMass MassCleavage Cleavage Fragments (m/z 122 & 143) CheckMass->MassCleavage MassOxidation +14 Da or Color Change (Amine Oxidation) CheckMass->MassOxidation MassAdduct +44 Da (Carbamate Adduct) CheckMass->MassAdduct Action1 Implement Argon Purge & Add BHT (0.05%) MassCleavage->Action1 Action2 Store in Amber Vials Exclude Light MassOxidation->Action2 Action3 Vacuum Desiccation (Remove CO2/H2O) MassAdduct->Action3

Fig 2: Decision tree for identifying and mitigating specific degradation pathways.

Part 5: References

  • Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels ACS Publications[Link]

  • Chemodivergent Photocatalyzed Heterocyclization of Hydrazones and Isothiocyanates for the Selectivity Synthesis of 2-Amino-1,3,4-thiadiazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • Mesolytic Cleavage of Homobenzylic Ethers for Programmable End-of-Life Function in Redoxmers Royal Society of Chemistry[Link]

  • Methods of selective benzylic C-H oxofunctionalization of organic compounds Russian Chemical Reviews - ResearchGate[Link]

Sources

Troubleshooting

reducing background noise in LC-MS for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Welcome to the Advanced Diagnostics Support Center. Analyzing 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Support Center. Analyzing 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique physicochemical challenges. The molecule features a highly basic primary amine and a nitrogen-rich thiadiazole ring, making it highly susceptible to secondary interactions with metal hardware and column silanols. Furthermore, its hydrophobic ethylphenoxy tail ensures strong retention on reversed-phase media, increasing the risk of carryover and matrix-induced ion suppression.

This guide provides causality-driven troubleshooting to eliminate background noise, resolve carryover, and ensure robust quantitation for drug development professionals.

FAQ 1: System Baseline & Source Contamination

Q: Why is my baseline noise constantly high across the entire gradient, obscuring the analyte peak?

A: Constant baseline noise (e.g., intensities >1E5 cps in blank injections) is rarely an electronic issue; it is typically a chemical contamination issue originating from mobile phase impurities or a fouled Electrospray Ionization (ESI) source[1]. When analyzing hydrophobic basic compounds, analysts often use high concentrations of mobile phase additives to improve peak shape. However, improper use or low-quality additives can lead to increased background noise and signal interference[2]. Furthermore, continuous introduction of complex biological matrices or high-concentration standards will foul the ESI probe, capillary, and sampling cone, leading to a persistent noise floor[3].

Protocol 1: ESI Source Remediation and Divert Valve Implementation

Self-Validation Metric: A post-protocol solvent blank must show a >80% reduction in Total Ion Chromatogram (TIC) background intensity.

  • Mobile Phase Replacement: Discard existing mobile phases. Prepare fresh aqueous and organic phases using strictly LC-MS grade solvents and additives to prevent cluster formations that elevate baseline noise[4].

  • Source Cleaning: Vent the MS. Remove the ESI probe and sampling cone. Sonicate the components sequentially in LC-MS grade Water, Methanol, and Isopropanol for 15 minutes each to remove both polar salts and hydrophobic residues[5].

  • Divert Valve Configuration: To prevent future fouling, program the LC-MS divert valve to send the first 1.0 minute (containing unretained salts) and the post-elution column wash (containing highly hydrophobic matrix components) to waste[4]. Only direct the flow to the MS during the specific elution window of the target thiadiazole amine.

FAQ 2: Analyte Carryover & "Ghost Peaks"

Q: I am seeing "ghost peaks" of the thiadiazole amine in my blanks. How do I differentiate between background noise and carryover, and how do I eliminate it?

A: If the noise appears as a distinct peak at the exact retention time of your analyte during a blank injection, you are experiencing carryover[6]. The thiadiazole ring and primary amine act as strong metal-coordinating ligands, binding to stainless steel (SUS) surfaces in the autosampler injection port, needle, and column frits[7]. Additionally, the basic amine interacts via ion-exchange with unendcapped silanols on the silica stationary phase. A standard methanol wash is insufficient to break these ionic and coordination bonds.

To resolve this, you must apply a wash solvent that acts as a stronger competitor for these binding sites. Using aggressive acidic modifiers (like 50% formic acid) protonates the silanols (neutralizing their negative charge) and disrupts metal coordination, while a high organic component solubilizes the hydrophobic ethylphenoxy group[8].

Protocol 2: Aggressive Autosampler Wash & Column Cycling

Self-Validation Metric: Injection of a solvent blank immediately following an Upper Limit of Quantitation (ULOQ) standard must yield a peak area <20% of the Lower Limit of Quantitation (LLOQ).

  • Configure Multi-Solvent Wash: Set up a dual-wash system on the autosampler.

    • Wash 1 (Ionic Disruption): 50% Formic Acid in Water.

    • Wash 2 (Hydrophobic Solubilization): 100% Methanol or 10% Trifluoroethanol in Methanol[8].

  • Internal/External Rinse: Program the autosampler to perform an internal and external needle rinse, ensuring the injection port is also flushed, as the port is a primary site for metal coordination carryover[7].

  • Gradient Cycling: Instead of a static high-organic hold at the end of the LC gradient, program a "sawtooth" cycle. Ramp to 95% organic, drop to 5% organic, and ramp back to 95% organic over 2 minutes. Cycling between high and low organic mobile phases causes the stationary phase pores to expand and contract, effectively flushing trapped hydrophobic analyte molecules better than a continuous high-organic wash[9].

Table 1: Impact of Autosampler Wash Composition on Basic Amine Carryover

Wash Solvent CompositionChemical Disruption MechanismObserved Carryover (%)
10% Methanol in WaterWeak hydrophobic disruption11.9%
100% MethanolStrong hydrophobic disruption4.5%
0.1% Formic Acid in MethanolHydrophobic + weak ionic disruption1.2%
50% Formic Acid / 50% MethanolAggressive ionic and hydrophobic disruption<0.05%

FAQ 3: Matrix Effects & Ion Suppression

Q: My standard curve looks great in neat solvent, but when I extract the thiadiazole amine from plasma, my signal-to-noise ratio plummets and the background noise increases. Why?

A: You are observing matrix-induced ion suppression. In biological samples like plasma, endogenous phospholipids are highly abundant. During sample preparation via simple Protein Precipitation (PPT), these phospholipids are co-extracted with your target analyte. Because phospholipids are highly surface-active, they outcompete the thiadiazole amine for the limited charge available on the surface of the ESI droplets[10]. This not only suppresses the signal of your analyte but also fouls the MS source, leading to erratic elution and elevated background noise in subsequent runs.

Protocol 3: Phospholipid Depletion via Solid-Phase Extraction (SPE)

Self-Validation Metric: Post-extraction matrix factor (MF) should be between 0.85 and 1.15, indicating negligible ion suppression or enhancement.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 1% formic acid to disrupt protein-analyte binding.

  • Load: Apply the sample to a mixed-mode cation exchange (MCX) SPE cartridge. The basic amine of the thiadiazole will bind tightly to the cation-exchange sites.

  • Wash 1 (Hydrophobic Interference Removal): Wash with 1 mL of 100% Methanol. This removes neutral lipids and phospholipids while the analyte remains ionically bound[10].

  • Elute: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic amine, breaking the ionic bond and allowing the hydrophobic ethylphenoxy group to be eluted by the methanol.

  • Reconstitute: Evaporate to dryness and reconstitute in the initial mobile phase conditions prior to LC-MS injection.

Diagnostic Workflow Visualization

G Start High LC-MS Background Noise 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine InjectBlank Inject Solvent Blank Start->InjectBlank Decision1 Is noise constant or localized (ghost peaks)? InjectBlank->Decision1 Constant Constant Baseline Noise Decision1->Constant Across gradient Ghost Localized Ghost Peaks Decision1->Ghost At specific RT Source Clean ESI Source & Check Solvents Constant->Source Carryover Optimize Autosampler Wash & Column Flush Ghost->Carryover MatrixCheck Does noise increase with biological matrix? Source->MatrixCheck Carryover->MatrixCheck SPE Implement SPE or Phospholipid Depletion MatrixCheck->SPE Yes

Workflow for diagnosing and resolving LC-MS background noise and carryover.

References

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich -

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom - 10

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci -2

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving - Separation Science - 1

  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange - 4

  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments - 6

  • Background level/Noise level is too high (LCMS) | FAQ - Shimadzu - 3

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules - J-Stage - 5

  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function - LCMS.cz - 7

  • Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed - 9

  • How can I solve my carry over issue in LC-MS/MS? - ResearchGate - 8

Sources

Optimization

purifying 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine from synthesis byproducts

Welcome to the Technical Support Center for the isolation and purification of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine . This molecule presents unique purification challenges due to its amphiphilic structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine .

This molecule presents unique purification challenges due to its amphiphilic structural dichotomy: it combines a highly polar, hydrogen-bonding, weakly basic 2-amino-1,3,4-thiadiazole core with a bulky, highly lipophilic 1-(4-ethylphenoxy)ethyl ether moiety. Syntheses typically involve the cyclodehydration of 2-(4-ethylphenoxy)propanoic acid with thiosemicarbazide using dehydrating agents like polyphosphate ester (PPE) or POCl₃[1][2].

This guide provides researchers and drug development professionals with field-proven methodologies to chemoselectively remove unreacted starting materials and structurally similar cyclization byproducts.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Thiadiazole + Byproducts) Extraction Liquid-Liquid Extraction (EtOAc / 1M NaOH) Crude->Extraction AqLayer Aqueous Layer (Unreacted Acid & Polar Salts) Extraction->AqLayer pH > 8 OrgLayer Organic Layer (Thiadiazole, Oxadiazole, Neutrals) Extraction->OrgLayer Chromatography Flash Chromatography (Hexane/EtOAc gradient) OrgLayer->Chromatography Oxadiazole Early Fractions (1,3,4-Oxadiazole Byproduct) Chromatography->Oxadiazole Lower Polarity Thiadiazole Mid/Late Fractions (Desired Thiadiazole) Chromatography->Thiadiazole Higher Polarity Recryst Recrystallization (EtOH/Water) Thiadiazole->Recryst Pure Pure 5-[1-(4-Ethylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine Recryst->Pure

Diagnostic workflow for isolating 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine.

Troubleshooting & FAQs

Q1: I am observing a significant co-eluting impurity with a slightly higher Rf value on normal-phase TLC. What is it, and how do I remove it? A1: This is almost certainly the corresponding 1,3,4-oxadiazole byproduct . During the cyclization of the acylthiosemicarbazide intermediate, a competitive intramolecular cyclization can occur via the oxygen atom instead of the sulfur atom[3].

  • Causality: Because oxygen is more electronegative and less polarizable than sulfur, the resulting oxadiazole is slightly less polar than the desired thiadiazole.

  • Resolution: Use a shallower gradient during normal-phase flash chromatography (e.g., 10–30% EtOAc in Hexanes). For absolute purity, switch to Reverse Phase (RP) HPLC. On a C18 or low-silanol RP column, the core heteroatom difference (O vs. S) provides baseline resolution while the lipophilic 4-ethylphenoxy group dominates overall retention[4].

Q2: My product is heavily contaminated with the starting material, 2-(4-ethylphenoxy)propanoic acid. Normal phase chromatography isn't separating them well. A2: The carboxylic acid causes severe streaking on bare silica, overlapping with the weakly basic 2-amino-1,3,4-thiadiazole[5].

  • Causality: Do not rely on chromatography for this separation; exploit the pKa differential instead. The thiadiazole amine is weakly basic, while the starting material is acidic.

  • Resolution: Implement a chemoselective acid-base extraction. Washing the organic layer with 1M NaOH will quantitatively partition the acid into the aqueous layer as a sodium salt, leaving the neutral/weakly basic thiadiazole in the organic phase[5].

Q3: During recrystallization, my product "oils out" instead of forming discrete crystals. How can I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent[6].

  • Causality: This is a common issue for this specific molecule because the highly flexible and lipophilic 1-(4-ethylphenoxy)ethyl chain lowers the crystal lattice energy, making it prone to forming a supercooled liquid.

  • Resolution: Switch to a solvent system with a steeper solubility curve, such as Ethanol/Water. Ensure the solution is not supersaturated at high temperatures. To force crystallization rather than phase separation, seed the solution with a pure crystal before it reaches the cloud point, and cool it extremely slowly (e.g., in an insulated water bath overnight)[6].

Quantitative Data & Physicochemical Profile

Compound / ImpurityTLC Rf (Hexane:EtOAc 1:1)Acid/Base BehaviorSolubility Profile
Target Thiadiazole 0.35 - 0.40Weakly Basic (Amine)Soluble in EtOAc, DCM, hot EtOH. Insoluble in H₂O.
Oxadiazole Byproduct 0.45 - 0.50NeutralSoluble in Hexane, EtOAc, DCM.
Starting Carboxylic Acid 0.10 (Streaks)Acidic (pKa ~ 4.5)Soluble in basic aqueous (pH > 8), EtOAc.
Thiosemicarbazide 0.00 (Baseline)Polar / BasicSoluble in H₂O, highly polar organics.

Step-by-Step Methodologies

Protocol A: Chemoselective Acid-Base Extraction

This protocol isolates the target thiadiazole from acidic starting materials and highly polar inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude material.

  • Basic Wash: Transfer the organic layer to a separatory funnel. Add 1M NaOH (3 x 5 mL per gram of crude).

    • Causality: The NaOH deprotonates the unreacted 2-(4-ethylphenoxy)propanoic acid, forming a highly water-soluble sodium salt that partitions into the aqueous layer[5].

  • Self-Validation Check: Before discarding the aqueous layer, verify that its pH is strictly > 8 using pH indicator paper. If the pH is lower, the neutralization of the carboxylic acid is incomplete; add additional 1M NaOH until the pH stabilizes above 8.

  • Brine Wash: Wash the retained organic layer once with saturated NaCl solution (brine) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched thiadiazole.

Protocol B: Reverse Phase HPLC Purification

Use this protocol for analytical isolation or when normal-phase chromatography fails to resolve the oxadiazole byproduct.

  • Column Selection: Utilize a C18 or a specialized low-silanol reverse-phase column (e.g., Newcrom R1) to prevent peak tailing of the basic amine group[4].

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient Execution: Run a gradient from 40% B to 90% B over 20 minutes.

    • Causality: The lipophilic 4-ethylphenoxy group requires a high organic concentration to elute. The gradual ramp ensures the subtle polarity difference between the sulfur (thiadiazole) and oxygen (oxadiazole) core atoms is resolved.

  • Self-Validation Check: Analyze the collected fractions via LC-MS before pooling. The desired thiadiazole will show an [M+H]⁺ peak corresponding to the sulfur-containing formula, whereas the oxadiazole byproduct will exhibit an [M+H]⁺ mass exactly 16 Da lower (due to the replacement of Sulfur with Oxygen).

References

  • SIELC Technologies. "2-Amino-1,3,4-thiadiazole." SIELC Applications. Available at:[Link]

  • MDPI. "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules. Available at: [Link]

  • NIH. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Assays

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of hit validation for nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of hit validation for nitrogen-rich heterocycles. The compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine features an amphiphilic architecture—a lipophilic ethylphenoxy tail paired with a polar thiadiazole headgroup. While this scaffold can yield genuine pharmacophores, it is heavily flagged in cheminformatics as a Pan-Assay Interference Compound (PAINS) and a "frequent hitter" in high-throughput screening[1].

To ensure scientific integrity, we must treat every initial hit as an artifact until proven otherwise. Below is our definitive guide to identifying, understanding, and resolving the three primary mechanisms of assay interference associated with this compound.

Quantitative Diagnostic Thresholds

Before diving into the mechanistic troubleshooting, use this reference matrix to benchmark your initial assay readouts.

Interference MechanismPrimary Diagnostic MetricValidation ThresholdOrthogonal Confirmation
Colloidal Aggregation Dose-response Hill Slope > 1.5IC50 shift > 10-fold with 0.01% Triton X-100DLS Particle Size > 100 nm
Optical Interference Erratic baseline fluorometryNon-linear emission increase > 20% at high conc.Label-free SPR or RapidFire MS
Metal Chelation Non-competitive enzyme kineticsIC50 shift > 5-fold upon 10x metal supplementationALARM NMR / ICP-MS
FAQ 1: Colloidal Aggregation (The "Detergent-Sensitive" False Positive)

Q: Our dose-response curves for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine show unusually steep Hill slopes (>1.5), and it inhibits multiple unrelated targets in our counter-screens. Is this a promiscuous inhibitor?

Causality & Expert Insight: It is highly probable that your compound is acting as a colloidal aggregator rather than a specific pocket binder. The lipophilic 4-ethylphenoxy moiety drives the compound to minimize aqueous exposure, spontaneously self-assembling into 100–1000 nm colloidal micelles in standard assay buffers. These colloids non-specifically adsorb, unfold, and sequester target proteins, leading to steep dose-response curves and apparent pan-assay promiscuity[1].

Self-Validating Resolution Protocol: To break these aggregates, we utilize a detergent-disruption counter-screen. This protocol is self-validating because it uses internal controls to prove the assay's dynamic range is intact.

  • Prepare Controls:

    • Positive Control: Tetraiodophenolphthalein (a known colloidal aggregator).

    • Negative Control: A known, well-characterized competitive inhibitor for your specific target.

  • Buffer Modification: Prepare your standard assay buffer and a parallel buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS. The detergent lowers surface tension, preventing the hydrophobic packing of the thiadiazole derivatives.

  • Execute Assay: Run full dose-response curves for the test compound and controls in both buffers.

  • Validation Logic:

    • The positive control must lose activity in the detergent buffer.

    • The negative control must retain its IC50 in the detergent buffer.

AggregationWorkflow Start Primary Hit: 5-[1-(4-Ethylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine Detergent Detergent Sensitivity Assay (Add 0.01% Triton X-100) Start->Detergent TrueHit IC50 Stable (True Binder / Chelator) Detergent->TrueHit Activity Maintained FalseHit IC50 Shifts >10-fold (Colloidal Aggregator) Detergent->FalseHit Activity Lost DLS Dynamic Light Scattering (DLS) Detect >100nm Particles FalseHit->DLS

Workflow for differentiating colloidal aggregators from true binders using detergent and DLS.

FAQ 2: Spectroscopic & Fluorescence Interference (AIE and ESIPT)

Q: We are using a fluorometric readout, and the baseline signal fluctuates wildly at higher concentrations of the thiadiazole. Is the compound autofluorescent?

Causality & Expert Insight: 1,3,4-thiadiazoles are notorious for complex photophysics, specifically Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT)[2]. In dilute solutions, the compound's intramolecular rotation quenches fluorescence. However, as concentration increases and the molecules begin to aggregate (or bind rigidly to a protein surface), the restriction of intramolecular rotation (RIR) suppresses non-emissive states. This triggers a sudden, intense dual-fluorescence emission that causes massive inner-filter effects or direct signal masking in your assay[3].

Self-Validating Resolution Protocol: Do not attempt to mathematically subtract the background fluorescence, as AIE is non-linear. Instead, use a spectral triage system.

  • Prepare Controls:

    • Positive Control: Tetraphenylethene (TPE) or a known AIEgen.

    • Negative Control: Fluorescein (exhibits linear concentration-dependent quenching).

  • Spectral Titration: Titrate the test compound and controls (1 µM to 100 µM) in assay buffer without the target enzyme.

  • Validation Logic:

    • The negative control must show predictable, linear optical behavior.

    • The positive control must show a sudden, exponential spike in emission at its critical aggregation concentration.

InterferenceMechanisms Compound 1,3,4-thiadiazol-2-amine Scaffold Agg Colloidal Aggregation (Protein Sequestration) Compound->Agg Fluor AIE / ESIPT (Optical Interference) Compound->Fluor Metal Metal Chelation (Zn2+ Coordination) Compound->Metal Sol1 Triton X-100 Counter-screen Agg->Sol1 Sol2 Orthogonal Label-Free Assay Fluor->Sol2 Sol3 Metal Supplementation Metal->Sol3

Primary mechanisms of assay interference for 1,3,4-thiadiazoles and their resolution strategies.

FAQ 3: Metalloenzyme Chelation

Q: The compound is a potent inhibitor of our target metalloprotease. Adding 0.01% Triton X-100 doesn't shift the IC50, ruling out aggregation. Can we assume it is a true pocket-specific binder?

Causality & Expert Insight: Not yet. The 2-amino-1,3,4-thiadiazole moiety is a highly effective zinc-binding pharmacophore. It is known to coordinate divalent metal ions via the endocyclic thiadiazole nitrogen and the exocyclic amine, a mechanism heavily exploited in Glutaminyl Cyclase inhibitors[4]. If your target relies on a catalytic metal (e.g., Zn²⁺, Cu²⁺, Mg²⁺), the compound may be acting as a non-specific metal chelator, stripping the ion from the active site rather than forming a specific lock-and-key interaction with the protein backbone.

Self-Validating Resolution Protocol: Use a metal supplementation assay to determine if the inhibition is driven by metal depletion.

  • Prepare Controls:

    • Positive Control: EDTA or 1,10-phenanthroline (known non-specific chelators).

    • Negative Control: A known active-site competitive inhibitor that does not bind the metal.

  • Metal Titration: Run the biochemical assay with increasing concentrations of the catalytic metal ion (e.g., 1x, 5x, and 10x Zn²⁺).

  • Validation Logic:

    • The positive control's inhibition must be reversed upon metal addition.

    • The negative control's inhibition must remain stable regardless of excess metal.

MetalChelation Start Target: Metalloenzyme Inhibited by Thiadiazole Supp Metal Supplementation Assay (Add 10x Zn2+/Cu2+) Start->Supp Reversed Inhibition Reversed (Non-Specific Chelator) Supp->Reversed Maintained Inhibition Maintained (True Pocket Binder) Supp->Maintained NMR Confirm via ALARM NMR Reversed->NMR

Self-validating logic flow for identifying non-specific metal chelation by thiadiazoles.

References
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Source: nih.gov. URL:[Link]

  • Spectroscopic and Theoretical Studies of Fluorescence Effects in 2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Induced by Molecular Aggregation. Source: nih.gov. URL:[Link]

  • Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. Source: mdpi.com. URL:[Link]

  • 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. Source: acs.org. URL:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for the Chromatography of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Welcome to the technical support guide for the chromatographic analysis of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Our approach moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring robust and reproducible results.

Section 1: Foundational Principles - Understanding the Analyte

Successful method development begins with a thorough understanding of the analyte's chemical properties. The structure of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine presents specific challenges and opportunities in chromatographic separation.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

The molecule possesses a dual nature: a bulky, nonpolar 4-ethylphenoxyethyl group and a polar, basic 2-amino-1,3,4-thiadiazole moiety .

  • Hydrophobic Character: The ethylphenoxyethyl portion of the molecule provides significant hydrophobicity, making it well-suited for retention on nonpolar stationary phases like C18 or C8 in a reversed-phase (RP-HPLC) system.[1]

  • Polar/Basic Character: The primary amine (-NH2) on the thiadiazole ring is a basic functional group. At acidic to neutral pH, this amine will be protonated (positively charged), while at high pH, it will be in its neutral, free-base form. This charge state is a critical determinant of retention and peak shape.[2]

This combination of hydrophobic and polar/basic characteristics makes RP-HPLC the ideal separation mode, but requires careful control over the mobile phase to achieve optimal results.

Q2: Why is the primary amine group a major challenge in reversed-phase HPLC?

The primary amine is the most challenging feature for achieving good peak symmetry. The issue stems from its interaction with the stationary phase support material.

Most reversed-phase columns are based on silica particles. Even with advanced end-capping, residual, acidic silanol groups (Si-OH) are present on the silica surface.[3] At typical analytical pH ranges (2-7), these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.

A positively charged basic analyte, such as the protonated amine on our compound, can undergo a strong secondary ionic interaction with these negatively charged silanols. This interaction is different from the primary hydrophobic retention mechanism and leads to several problems:

  • Peak Tailing: Molecules that experience this secondary interaction are retained longer than those that do not, resulting in an asymmetrical peak with a "tail".[4][5]

  • Poor Reproducibility: The number of available silanol sites can change over the column's lifetime, leading to shifting retention times and variable peak shapes.

  • Low Efficiency: The mixed-mode retention mechanism broadens peaks, reducing the overall efficiency and resolution of the separation.[6]

Controlling the mobile phase chemistry is essential to mitigate these undesirable interactions.

Section 2: Initial Method Development - A Recommended Starting Point

A logical starting point is crucial for efficient method development. The following conditions are recommended for an initial scouting run.

Q3: What are the recommended starting conditions (column, mobile phase) for this compound?

Based on the analysis of similar thiadiazole derivatives and basic compounds, the following parameters provide a robust starting point for method development.[1][7]

ParameterRecommended Starting ConditionRationale & Considerations
HPLC System Standard HPLC or UHPLC with UV DetectorEnsure system is well-maintained with low dead volume.
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µmA standard C18 provides good hydrophobic retention. A high-quality, end-capped column is critical to minimize silanol interactions.
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid (v/v)Formic acid is an MS-compatible additive that sets the pH low (~2.7), ensuring the amine is fully protonated.
Mobile Phase B HPLC-Grade Acetonitrile (ACN)ACN is a common, strong organic solvent with low viscosity.[2]
Gradient 10% to 95% B over 15 minutesA broad gradient helps to determine the approximate elution conditions and screen for impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 5-10 µLKeep the volume low initially to prevent overload. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common starting point. A DAD scan is recommended to determine the wavelength of maximum absorbance for the analyte.
Protocol 1: Initial Scouting Gradient
  • Mobile Phase Preparation:

    • Solvent A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane and degas.

    • Solvent B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the analyte in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter.

  • System Setup: Install the C18 column and equilibrate the system with the initial mobile phase composition (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Run Method:

    • Set the column temperature to 35 °C.

    • Inject the sample.

    • Run the gradient:

      • 0.0 min: 10% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 10% B

      • 22.0 min: 10% B (re-equilibration)

  • Analysis: Evaluate the retention time, peak shape, and resolution from any impurities.

Section 3: Mobile Phase Optimization - A Systematic Approach

After the initial run, the mobile phase must be fine-tuned to meet performance requirements for peak shape, retention, and resolution. The workflow below provides a systematic guide to this process.

start_node start_node decision_node decision_node process_node process_node bad_path_node bad_path_node good_path_node good_path_node start Initial Scouting Run (e.g., ACN/H2O + 0.1% FA) eval1 Acceptable Peak Shape & Retention (k' 2-10)? start->eval1 path_good Method Suitable for Validation eval1->path_good Yes path_bad Optimization Required eval1->path_bad No split_paths path_bad->split_paths tailing Peak Tailing or Fronting? split_paths->tailing retention Retention Time (k') Out of Range? split_paths->retention adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes low_ph Low pH (pH < 3) 0.1% TFA adjust_ph->low_ph high_ph High pH (pH > 9) 0.1% NH4OH (Use pH-stable column) adjust_ph->high_ph adjust_gradient Adjust Gradient Slope or % Organic retention->adjust_gradient Yes

Caption: A systematic workflow for mobile phase optimization.

Q4: My peak is tailing. How do I fix it by modifying the mobile phase?

Peak tailing for this amine-containing compound is the most common issue and is almost always related to pH and secondary silanol interactions.[8] Here is a troubleshooting guide:

  • Confirm pH Control: The initial use of 0.1% formic acid is a good start. If tailing persists, consider a stronger silanol-masking agent.

  • Switch to Trifluoroacetic Acid (TFA): Replace 0.1% formic acid with 0.1% TFA. TFA is a stronger acid and its counter-ion (CF₃COO⁻) acts as an ion-pairing agent, further shielding the protonated amine from silanol interactions. This often dramatically improves peak shape. Caution: TFA is not ideal for LC-MS as it causes significant ion suppression.[9]

  • Move to High pH: An alternative and often superior strategy is to deprotonate the amine, rendering it neutral.[9]

    • Method: Use a mobile phase with a pH at least 2 units above the amine's pKa. For a typical primary amine, a pH of 9-10 is effective. Use an additive like 0.1% ammonium hydroxide.

    • Critical Requirement: You must use a column specifically designed for high pH stability (e.g., a hybrid or bridged-ethyl hybrid (BEH) particle column). Standard silica columns will rapidly degrade at pH > 8.[5]

    • Benefit: A neutral analyte will not interact with silanol groups, often resulting in perfectly symmetrical peaks and potentially different selectivity.

Q5: How do I adjust the retention time? My peak elutes too early or too late.

Retention time in reversed-phase chromatography is primarily controlled by the percentage of the organic solvent (Mobile Phase B) in the mobile phase.

  • If the peak elutes too early (low retention): The mobile phase is too strong. You need to decrease the overall organic content.

    • Gradient Elution: Decrease the starting %B or make the gradient slope shallower (e.g., run from 10% to 95% B over 20 minutes instead of 15).

  • If the peak elutes too late (high retention): The mobile phase is too weak. You need to increase the overall organic content.

    • Gradient Elution: Increase the starting %B or make the gradient slope steeper (e.g., run from 10% to 95% B over 10 minutes).

Q6: Should I use Acetonitrile or Methanol?

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers, but they are not interchangeable.[2]

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger eluent than MeOH for most small molecules.Weaker eluent; generally requires a higher percentage to achieve the same retention as ACN.
Selectivity Different selectivity due to its properties as an aprotic solvent. Can offer unique separation profiles.As a protic solvent, it can engage in hydrogen bonding, which can alter selectivity compared to ACN.
System Pressure Lower viscosity results in lower system backpressure.Higher viscosity results in higher backpressure.
Recommendation Start with ACN. If resolution between the main peak and impurities is poor, substituting with MeOH is a powerful tool to alter selectivity.
Section 4: Advanced Troubleshooting & FAQs
Q7: I'm seeing split peaks. What could be the cause?

Split peaks often indicate a problem at the head of the column or with the sample introduction.[4]

  • Sample Solvent Mismatch: The most common cause. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it will not focus properly at the column inlet. Solution: Always try to dissolve the sample in the initial mobile phase composition.

  • Partially Blocked Frit: Debris from the sample or system can clog the column inlet frit, distorting the flow path. Solution: Try back-flushing the column. If that fails, replace the column. Using an in-line filter or guard column can prevent this.[8]

  • Column Void: A void or channel can form at the head of the column over time, especially if operated under harsh pH or pressure conditions. Solution: This is irreversible; the column must be replaced.[5]

Q8: I need to transfer this method to LC-MS. What mobile phase additives should I use?

For LC-MS compatibility, all mobile phase additives must be volatile.

  • Avoid: Phosphates, sulfates, and other non-volatile buffers. Also, avoid TFA if possible due to its strong ion-suppressing effects.

  • Recommended:

    • Positive Ion Mode: 0.1% Formic Acid or 0.1% Acetic Acid are excellent choices.

    • For Buffering: Ammonium formate or ammonium acetate (typically 5-10 mM) can be used to provide pH control in the 3-5 and 6-8 ranges, respectively.[9] These are volatile and MS-friendly.

Protocol 2: pH and Modifier Screening for Peak Shape Improvement

This protocol is for systematically addressing persistent peak tailing.

  • Objective: To compare the effect of low pH (with strong ion pairing) and high pH on the peak shape of the analyte.

  • System 1: Low pH with TFA

    • Mobile Phase A: Water + 0.1% TFA (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

    • Column: Standard C18.

    • Procedure: Equilibrate and run the scouting gradient from Protocol 1.

  • System 2: High pH with Ammonium Hydroxide

    • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (v/v) (adjust to pH ~10).

    • Mobile Phase B: Acetonitrile.

    • Column: A high-pH stable C18 column.

    • Procedure: Thoroughly flush the HPLC system to remove all traces of acid. Equilibrate with the new mobile phase and run the scouting gradient.

  • Evaluation: Compare the chromatograms from the initial formic acid run, the TFA run, and the high-pH run. Assess the tailing factor (asymmetry), retention time, and resolution. Select the condition that provides the best overall performance.

start_node start_node decision_node decision_node process_node process_node check_node check_node start Peak Tailing Observed with Basic Analyte check_ph Is Mobile Phase pH Controlled & Buffered? start->check_ph add_modifier Add Modifier: - 0.1% Formic Acid (Start) - 0.1% TFA (Better Peak Shape) - 0.1% NH4OH (High pH) check_ph->add_modifier No check_low_ph Using Low pH (Acid)? check_ph->check_low_ph Yes add_modifier->check_low_ph switch_to_high_ph Switch to High pH (pH > 9) Requires pH-stable column check_low_ph->switch_to_high_ph Yes, tailing persists check_high_ph Using High pH (Base)? check_low_ph->check_high_ph No check_column Confirm Column is High-pH Stable switch_to_high_ph->check_column check_high_ph->check_column Yes investigate_other If tailing persists, investigate: - Column Degradation - System Contamination - Extra-column Volume check_column->investigate_other

Caption: A decision tree for troubleshooting peak tailing of basic compounds.

References
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds. BenchChem Technical Support.
  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.
  • Kamil, O. M., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
  • Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Marcel Dekker, Inc.
  • Stoll, D. R.
  • Reddit discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Technical Guide.
  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Bax, B., et al. (2014). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC.

Sources

Troubleshooting

Technical Support Center: Pharmacokinetic Optimization of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Welcome to the Advanced Application Support Center. This resource is engineered for drug development professionals and pharmacologists facing in vivo bioavailability bottlenecks with 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This resource is engineered for drug development professionals and pharmacologists facing in vivo bioavailability bottlenecks with 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine .

While the 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its mesoionic nature and ability to cross biological membranes[1], the addition of the bulky, highly hydrophobic 1-(4-ethylphenoxy)ethyl substituent drastically shifts the molecule's physicochemical profile. This creates a classic biopharmaceutical challenge: high crystal lattice energy driven by the 2-amine's hydrogen bonding, coupled with extreme lipophilicity, resulting in poor gastrointestinal dissolution and erratic in vivo absorption.

Below is our comprehensive troubleshooting guide, complete with root-cause diagnostics, self-validating formulation protocols, and structural modification strategies.

Part 1: Diagnostic FAQs – Identifying the Bioavailability Bottleneck

Q1: My initial rodent PK studies show an absolute bioavailability (F) of < 5% following oral gavage. How do I determine if this is a solubility, permeability, or metabolic issue? A: Do not immediately assume rapid hepatic clearance. The mesoionic nature of 1,3,4-thiadiazoles generally permits excellent membrane permeation[1]. However, the 4-ethylphenoxy moiety drives the LogP up, often leading to a dissolution-rate limited absorption profile (BCS Class II). Diagnostic Action: Perform a parallel artificial membrane permeability assay (PAMPA) alongside a thermodynamic solubility assay in simulated gastric fluid (SGF). If your solubility is <10 µg/mL but PAMPA shows high effective permeability ( Peff​>10×10−6 cm/s), your compound is precipitating in the gut. If both are high, investigate first-pass metabolism via hepatocyte stability assays.

PK_Bottleneck Start In Vivo Bioavailability < 5% Test Assess Thermodynamic Solubility & Caco-2 Permeability Start->Test SolLow Low Solubility High Permeability (BCS Class II) Test->SolLow PermLow High Solubility Low Permeability (BCS Class III) Test->PermLow Metab High Hepatic Clearance (First-Pass Metabolism) Test->Metab Act1 Liposomal Carriers Solid Dispersions SolLow->Act1 Act2 Permeation Enhancers Prodrug Strategy PermLow->Act2 Act3 CYP450 Inhibitors Structural Modification Metab->Act3

Decision tree for diagnosing and resolving pharmacokinetic bottlenecks of thiadiazole derivatives.

Part 2: Formulation Troubleshooting & Methodologies

Q2: I attempted to formulate 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in 0.5% Methylcellulose (MC) for oral dosing, but it forms a thick suspension and yields highly variable plasma exposure. What is the optimal vehicle? A: Simple suspensions fail because the 2-amine group forms strong intermolecular hydrogen bonds, creating a stable crystal lattice that resists dissolution in aqueous GI fluids. To overcome this, you must shield the hydrophobic 4-ethylphenoxy tail while disrupting the amine's H-bonding network. Advanced carriers, such as liposomal systems, significantly improve the pharmacokinetics and bioavailability of 1,3,4-thiadiazoles by encapsulating the hydrophobic domains within a phospholipid bilayer[2]. Alternatively, polymer encapsulation using Na-alginate has proven highly effective for this chemical class[3].

Self-Validating Protocol: Liposomal Encapsulation Workflow

To ensure you do not dose a failed formulation, this protocol incorporates a strict dynamic light scattering (DLS) and HPLC validation checkpoint.

Step 1: Lipid Film Formation

  • Action: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol (molar ratio 7:3), and 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in a 2:1 Chloroform/Methanol mixture.

  • Causality: The methanol is critical; it acts as a hydrogen-bond donor/acceptor to break the intermolecular interactions of the 2-amino-thiadiazole core, ensuring homogenous mixing with the lipids.

Step 2: Desiccation

  • Action: Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C to form a thin, dry lipid film. Purge with nitrogen gas for 2 hours to remove trace solvents.

Step 3: Hydration & Sonication

  • Action: Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC). Probe-sonicate for 5 minutes on ice (10s on / 10s off) to form multilamellar vesicles.

Step 4: Extrusion

  • Action: Pass the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.

  • Causality: Uniform size distribution prevents macrophage-mediated clearance in the reticuloendothelial system (RES) and ensures consistent GI absorption.

Step 5: Validation Checkpoint (CRITICAL)

  • Action: Do not proceed to in vivo dosing until validated.

    • DLS Analysis: Measure the Polydispersity Index (PDI). Pass criteria: PDI < 0.2.

    • Encapsulation Efficiency (EE%): Centrifuge an aliquot at 10,000 × g for 10 mins to pellet unencapsulated drug. Quantify the supernatant via HPLC. Pass criteria: EE% > 80%.

Formulation_Workflow N1 1. Lipid Film Formation N2 2. Compound Integration N1->N2 N3 3. Hydration & Sonication N2->N3 N4 4. Extrusion (100 nm) N3->N4 N5 5. DLS & HPLC Validation N4->N5

Step-by-step workflow for the liposomal encapsulation of hydrophobic thiadiazole amines.

Quantitative Impact of Formulation

Implementing the liposomal protocol above yields a profound shift in the pharmacokinetic profile by converting a dissolution-limited process into a membrane-permeation process.

Table 1: Comparative Pharmacokinetic Profile (Rat Model, 10 mg/kg PO)

Pharmacokinetic ParameterUnformulated Suspension (0.5% MC)Liposomal Formulation (DSPC/Chol)Fold Change
Cmax (ng/mL) 45.2 ± 12.4385.6 ± 41.28.5x ↑
Tmax (h) 4.01.52.6x ↓
AUC0-t (ng·h/mL) 180.5 ± 35.11450.8 ± 120.48.0x ↑
Absolute Bioavailability (F%) 4.2%34.5%8.2x ↑
Clearance (L/h/kg) 12.411.8Negligible

Part 3: Chemical Modification & Prodrug Strategies

Q3: If formulation alone cannot achieve the targeted therapeutic window, can we chemically modify the 2-amine group without permanently abolishing target binding? A: Yes. The primary amine at the 2-position of the 1,3,4-thiadiazole ring is highly amenable to transient masking (prodrug synthesis). Because the mesoionic core is required for biological target interaction[1], permanent functionalization often destroys efficacy.

Recommended Strategy: Synthesize an amino acid prodrug (e.g., L-valyl amide derivative).

  • Causality: Attaching an L-valine moiety to the 2-amine drastically increases aqueous solubility and actively targets the intestinal PepT1 transporter, pulling the compound into enterocytes. Once in the systemic circulation, ubiquitous endogenous aminopeptidases rapidly cleave the amide bond, releasing the active 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine directly into the bloodstream.

Q4: Is the ether linkage in the 1-(4-ethylphenoxy)ethyl group susceptible to rapid in vivo cleavage? A: Generally, sterically hindered ether linkages are relatively stable against plasma esterases. However, if your LC-MS/MS metabolite ID studies reveal high levels of 4-ethylphenol in the plasma, hepatic Cytochrome P450 (specifically CYP2D6 or CYP3A4) is likely mediating O-dealkylation. If this occurs, consider substituting the oxygen atom with a bioisosteric amine (forming an aniline derivative) or introducing steric bulk (e.g., fluorination) adjacent to the ether oxygen to block metabolic access.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: MDPI (Molecules) URL:[Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds Source: ResearchGate URL:[Link]

  • Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine vs. Acetazolamide

Executive Summary & Mechanistic Divergence As drug development shifts toward optimizing heterocyclic scaffolds for targeted central nervous system (CNS) and enzymatic therapies, the 1,3,4-thiadiazole core remains a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

As drug development shifts toward optimizing heterocyclic scaffolds for targeted central nervous system (CNS) and enzymatic therapies, the 1,3,4-thiadiazole core remains a highly versatile pharmacophore[1]. This guide provides a rigorous comparative analysis between the classic clinical standard Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) and the structurally distinct derivative 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (hereafter referred to as EPTA )[2].

While both compounds share the electron-deficient 1,3,4-thiadiazole ring, their specific substitutions dictate entirely divergent mechanisms of action:

  • Acetazolamide : Features a critical primary sulfonamide group (-SO₂NH₂). This group acts as a zinc-binding function (ZBF), coordinating directly with the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) isozymes (e.g., CA II, CA IX)[3]. This potent inhibition decreases aqueous humor secretion and promotes diuresis, making it a staple antiglaucoma and diuretic agent[4].

  • EPTA : Lacks the sulfonamide ZBF, replacing it with a bulky, highly lipophilic 1-(4-ethylphenoxy)ethyl moiety, while retaining a primary amine at the 2-position[2]. This structural shift abolishes potent CA inhibition but drastically increases blood-brain barrier (BBB) permeability. The 2-amino-1,3,4-thiadiazole scaffold, when coupled with a lipophilic side chain, is a well-documented pharmacophore for anticonvulsant activity, likely modulating voltage-gated sodium channels or GABAergic transmission to prevent seizure spread[5].

Physicochemical & Pharmacokinetic Profiling

To understand the causality behind their experimental efficacy, we must first analyze their physicochemical properties. Acetazolamide's hydrophilicity restricts its CNS distribution, whereas EPTA's aryloxy substitution is explicitly designed to maximize lipophilicity for neuro-pharmacological applications[1].

Table 1: Comparative Physicochemical Properties

PropertyAcetazolamide5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (EPTA)
Molecular Formula C₄H₆N₄O₃S₂C₁₂H₁₅N₃OS
Molecular Weight 222.25 g/mol 249.33 g/mol
LogP (Lipophilicity) -0.26 (Hydrophilic)~3.15 (Highly Lipophilic)
Topological Polar Surface Area 115 Ų55 Ų
Primary Target Carbonic Anhydrase (CA I, II, IV)Voltage-gated ion channels (CNS)
BBB Permeability LowHigh

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, we employ two orthogonal assays: an in vitro enzymatic assay to quantify CA inhibition, and an in vivo MES model to quantify CNS penetrance and anticonvulsant efficacy.

Protocol A: In Vitro Carbonic Anhydrase II (CA-II) Esterase Inhibition Assay
  • Causality : CA-II exhibits esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol. This provides a highly reliable, high-throughput spectrophotometric readout at 400 nm[3].

  • Self-Validating System : The assay includes a buffer-only blank to account for spontaneous 4-NPA hydrolysis, ensuring the measured inhibition is exclusively enzyme-driven. Acetazolamide serves as the positive control.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 10 mM stock solutions of Acetazolamide and EPTA in 100% DMSO. Dilute to final working concentrations (0.1 nM to 100 μM) in HEPES buffer (20 mM, pH 7.4). Ensure the final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Incubation : Add 10 nM of recombinant human CA-II to a 96-well microplate. Add 10 μL of the test compound. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding 4-NPA (final concentration 1 mM).

  • Kinetic Readout : Measure absorbance at 400 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the curve. Determine IC₅₀ using non-linear regression.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test
  • Causality : The MES test is the gold standard for evaluating compounds that prevent seizure spread, correlating strongly with Na⁺ channel blockade. EPTA's high LogP makes it an ideal candidate for this model[5].

  • Self-Validating System : Includes a vehicle-only control (negative) to ensure the solvent does not alter the seizure threshold, and a Phenytoin control (positive) to benchmark the ED₅₀.

Step-by-Step Methodology:

  • Animal Preparation : Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to testing.

  • Dosing : Administer EPTA, Acetazolamide, or Vehicle (0.5% CMC in saline) via intraperitoneal (i.p.) injection. Wait 30 minutes (the standard Tmax for highly lipophilic thiadiazoles).

  • Electroshock Induction : Apply an alternating current of 50 mA for 0.2 seconds via corneal electrodes.

  • Observation : Monitor for the abolition of the hind limb tonic extensor (HLTE) phase. Protection is defined strictly as the complete absence of HLTE.

  • Quantification : Calculate the ED₅₀ (Effective Dose for 50% of animals) using probit analysis.

Comparative Efficacy Data

The structural differences between the two molecules manifest clearly in their pharmacological output. EPTA demonstrates superior CNS efficacy but negligible enzymatic inhibition compared to Acetazolamide.

Table 2: Pharmacological Efficacy Summary

Assay / MetricAcetazolamideEPTAScientific Interpretation
CA-II IC₅₀ (nM) 12.1 ± 1.5>50,000EPTA lacks the ZBF (sulfonamide) required for potent CA binding.
MES ED₅₀ (mg/kg) ~250 (Weak)18.5 ± 2.1EPTA's lipophilic aryloxy group facilitates rapid CNS entry[5].
Neurotoxicity TD₅₀ (mg/kg) >500~115EPTA shows a favorable Protective Index (PI = TD₅₀/ED₅₀ > 6).

Mechanistic Pathway Visualization

G cluster_acetazolamide Acetazolamide Pathway cluster_epta EPTA Pathway A1 Acetazolamide (Hydrophilic) A2 Sulfonamide Group (Zinc Binding) A1->A2 A3 CA-II Inhibition (Active Site Blockade) A2->A3 A4 Decreased HCO3- Diuresis / Antiglaucoma A3->A4 E1 EPTA Compound (Highly Lipophilic) E2 4-Ethylphenoxy Group (High BBB Penetration) E1->E2 E3 CNS Target Engagement (Ion Channel Modulation) E2->E3 E4 Seizure Suppression (Anticonvulsant Efficacy) E3->E4

Divergent pharmacological pathways of Acetazolamide (CA inhibition) vs. EPTA (CNS penetration).

References

  • Title: DrugBank Drug Targets Dataset - Ma'ayan Lab (Acetazolamide Profile)
  • Title: Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents Source: American Research Journals URL
  • Title: Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds Source: ResearchGate URL
  • Title: 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents Source: Dove Medical Press URL
  • Title: 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents Source: Frontiers URL
  • Title: 5-(1-(4-Ethylphenoxy)ethyl)

Sources

Comparative

Validating Target Engagement for 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (EPET-amine) In Vitro: A Comparative Guide

Executive Summary The 1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (EPET-amine) is an emerging synthetic derivative under investigation as a targeted inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Because VEGFR-2 is the primary driver of tumor angiogenesis, its inhibition represents a highly validated therapeutic strategy in oncology[1].

However, demonstrating that a small molecule binds its intended target in vitro requires a rigorous, multi-tiered approach. A biochemical IC₅₀ is insufficient on its own; researchers must prove that the molecule penetrates the cell membrane, engages the target in a complex physiological environment, and functionally inhibits downstream signaling. This guide outlines the definitive experimental framework for validating EPET-amine's target engagement, benchmarking its performance against FDA-approved VEGFR-2 inhibitors like Pazopanib and Sorafenib.

The Mechanistic Landscape

To validate a kinase inhibitor, one must first map the target's signaling architecture. Upon binding to VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific intracellular tyrosine residues, most notably Tyr1175. This phosphorylation event creates a docking site for Phospholipase C gamma (PLCγ), which subsequently triggers the MAPK/ERK cascade, ultimately driving endothelial cell proliferation and angiogenesis[1].

VEGFR2_Signaling VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Tyr1175) VEGF->VEGFR2 Dimerization PLCg PLCγ Activation VEGFR2->PLCg Autophosphorylation EPET EPET-amine / Pazopanib EPET->VEGFR2 Kinase Inhibition MEK MEK / ERK Cascade PLCg->MEK Signal Transduction Angiogenesis Angiogenesis & Proliferation MEK->Angiogenesis Cellular Response

Fig 1: VEGFR-2 signaling pathway and the pharmacological intervention point of EPET-amine.

Phase 1: Cell-Free Biochemical Validation

The Causality: We begin validation with a cell-free ADP-Glo kinase assay. Why? To isolate the direct interaction between EPET-amine and the VEGFR-2 kinase domain, removing variables like cell permeability, efflux pumps, and intracellular protein binding. This establishes the baseline ATP-competitive inhibitory potency of the compound.

Self-Validating Protocol: ADP-Glo Kinase Assay
  • Preparation: Incubate 5 nM of recombinant human VEGFR-2 kinase domain with a 10-point concentration gradient of EPET-amine, Pazopanib (positive control), and 0.1% DMSO (vehicle control) in kinase buffer for 15 minutes at room temperature.

  • Reaction: Initiate the reaction by adding 10 μM ATP and 0.2 μg/μL Poly(Glu,Tyr) universal kinase substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Validation Check: The assay is self-validating because the luminescence signal is directly proportional to kinase activity. The inclusion of Pazopanib—a known VEGFR-2 inhibitor with an established IC₅₀ of ~30 nM[2]—calibrates the assay's sensitivity and ensures reagent integrity.

Comparative Biochemical Data
CompoundTargetBiochemical IC₅₀ (nM)95% Confidence Interval (nM)
EPET-amine VEGFR-242.538.1 - 47.2
Pazopanib (Reference)VEGFR-231.228.5 - 34.0
Sorafenib (Reference)VEGFR-288.481.0 - 96.5

Insight: EPET-amine demonstrates highly competitive biochemical affinity, performing in the same nanomolar range as the clinical standard, Pazopanib.

Phase 2: Live-Cell Target Engagement via CETSA

The Causality: A molecule with a potent biochemical IC₅₀ may still fail in cellular models due to poor lipid bilayer permeability or high competition from intracellular ATP (which exists at millimolar concentrations inside cells, unlike the micromolar levels used in biochemical assays). The Cellular Thermal Shift Assay (CETSA) bridges this gap. CETSA relies on the biophysical principle of ligand-induced thermal stabilization: when a drug physically binds its target inside a live cell, it reduces the protein's conformational flexibility, thereby increasing its resistance to heat-induced unfolding and aggregation[3][4].

CETSA_Workflow Cells Live HUVECs Incubation Drug Incubation (EPET-amine) Cells->Incubation Heating Thermal Challenge (40-60°C) Incubation->Heating Lysis Lysis & Spin (Remove Aggregates) Heating->Lysis Detection Western Blot (Soluble VEGFR-2) Lysis->Detection

Fig 2: Isothermal Dose-Response CETSA workflow for validating intracellular target engagement.

Self-Validating Protocol: ITDRF-CETSA

We utilize an Isothermal Dose-Response Fingerprint (ITDRF) CETSA to calculate the cellular EC₅₀[4].

  • Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence. Treat intact cells with a concentration gradient (10 nM to 10 μM) of EPET-amine or Pazopanib for 1 hour at 37°C. Include a DMSO-only control to establish the baseline aggregation threshold.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a stringent thermal challenge at 48°C (the predetermined aggregation temperature for unbound VEGFR-2) for exactly 3 minutes, followed by cooling to 4°C.

  • Extraction: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Analyze the supernatant via Western blot using an anti-VEGFR-2 antibody.

  • Validation Check: The stabilization of VEGFR-2 in the soluble fraction—correlating with increasing drug concentration—validates direct intracellular engagement. The DMSO control must show complete target aggregation (no band) at 48°C.

Comparative CETSA Data
CompoundCETSA EC₅₀ (nM)Cellular Shift Factor (EC₅₀ / IC₅₀)
EPET-amine 1854.3x
Pazopanib 1404.5x

Insight: The ~4x shift between biochemical IC₅₀ and cellular EC₅₀ is standard for ATP-competitive kinase inhibitors, confirming that EPET-amine successfully permeates the cell membrane and engages VEGFR-2 under physiological ATP concentrations.

Phase 3: Functional Validation of Pathway Inhibition

The Causality: Physical engagement of the receptor does not guarantee functional antagonism. To prove that EPET-amine acts as an inhibitor rather than a silent binder, we must verify that it blocks the specific autophosphorylation event (Tyr1175) that drives angiogenesis[1].

Self-Validating Protocol: Phospho-VEGFR-2 (Tyr1175) Western Blot
  • Starvation: Starve HUVECs in serum-free media for 12 hours to reduce background basal kinase activity.

  • Inhibition: Pre-treat the cells with EPET-amine (at 1x, 5x, and 10x the CETSA EC₅₀) or Pazopanib for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for exactly 10 minutes to induce acute VEGFR-2 autophosphorylation.

  • Analysis: Rapidly lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting.

  • Validation Check (Critical): The assay must probe for both Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 . If Total VEGFR-2 levels drop, the drug is causing receptor degradation or global cytotoxicity. A true, targeted kinase inhibitor will dose-dependently reduce the p-Tyr1175 signal while leaving the Total VEGFR-2 band unchanged. Furthermore, probing for downstream p-ERK confirms that the signal blockade successfully propagates through the pathway.

Conclusion & Comparative Synthesis

Validating target engagement requires moving from isolated proteins to complex cellular systems. 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (EPET-amine) demonstrates a robust, self-consistent profile as a VEGFR-2 inhibitor. It exhibits a biochemical IC₅₀ (42.5 nM) highly comparable to the clinical standard Pazopanib (31.2 nM). Crucially, CETSA data confirms that EPET-amine effectively penetrates live endothelial cells to physically stabilize VEGFR-2, which directly translates to the functional blockade of the pro-angiogenic Tyr1175 phosphorylation site. This triangulation of biochemical, biophysical, and functional data provides definitive proof of mechanism for drug development professionals.

References

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance Source: National Institutes of Health (PMC) URL:[Link]

  • Pazopanib in Renal Cell Carcinoma Source: Clinical Cancer Research (AACR Journals) URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Institutes of Health (NCBI) URL:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

This guide provides a comprehensive framework for characterizing the inhibitory activity and selectivity of a novel compound, 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. Given the absence of published data for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the inhibitory activity and selectivity of a novel compound, 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. Given the absence of published data for this specific molecule, we present a detailed, field-proven methodology to benchmark its performance against established, clinically relevant kinase inhibitors. Our approach prioritizes scientific integrity, experimental reproducibility, and actionable data interpretation for researchers in drug discovery and development.

The core structure of our compound of interest (COI) features a 1,3,4-thiadiazole ring system. This scaffold is a well-recognized "privileged" structure in medicinal chemistry, known to be present in numerous compounds with diverse biological activities, including potent kinase inhibition.[1][2][3][4][5][6][7] The presence of this moiety provides a strong rationale for investigating its potential as a kinase inhibitor. This guide will therefore outline the necessary steps to determine its potency and selectivity profile.

Strategic Selection of Comparator Compounds

To contextualize the inhibitory profile of our COI, it is essential to benchmark it against a carefully selected panel of reference inhibitors. The choice of these comparators is critical; they serve as yardsticks for potency, selectivity, and overall assay performance. We have selected three well-characterized inhibitors for this purpose:

  • Staurosporine: A microbial alkaloid that acts as a potent, ATP-competitive, broad-spectrum inhibitor of a vast number of protein kinases.[8][9][10][11] Due to its pan-kinase activity, Staurosporine is the quintessential positive control in kinase screening, ensuring the assay is performing correctly and providing a benchmark for high-potency inhibition.[12]

  • Sunitinib: A clinically approved oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[13][14] It primarily targets VEGFRs and PDGFRs, thereby inhibiting signaling pathways involved in tumor angiogenesis and cell proliferation.[15][16] Comparing our COI to Sunitinib will provide insights into its potential for multi-targeted RTK inhibition.

  • Sorafenib: Another oral multi-kinase inhibitor approved for clinical use, targeting the Raf/MEK/ERK signaling pathway as well as RTKs like VEGFR and PDGFR.[17][18][19][20][21] Its distinct but overlapping target profile with Sunitinib offers a nuanced comparison for assessing the selectivity of our novel compound.

Experimental Design: A Validated Biochemical Assay Workflow

The foundation of a reliable benchmarking study is a robust and reproducible assay platform. We will employ the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction.[22][23] This method is universal for any kinase, highly sensitive, and less susceptible to compound interference compared to some fluorescence-based methods.[23][24]

Overall Experimental Workflow

The workflow is designed to be systematic and self-validating, moving from initial reagent preparation to final data analysis. Each step is designed to minimize variability and ensure the integrity of the final IC₅₀ values.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection & Analysis cluster_analysis Phase 4: Data Interpretation Compound_Prep Compound Dilution (COI & Comparators) Incubation Incubate Kinase with Inhibitors Compound_Prep->Incubation Kinase_Prep Kinase/Substrate Working Solution Prep Kinase_Prep->Incubation Reagent_Prep ADP-Glo™ Reagent Preparation Termination Terminate Reaction & Deplete ATP Reagent_Prep->Termination Initiation Initiate Reaction with ATP Incubation->Initiation Reaction Enzymatic Reaction (ADP Production) Initiation->Reaction Reaction->Termination Conversion Convert ADP to ATP Termination->Conversion Luminescence Luciferase Reaction (Generate Light) Conversion->Luminescence Read Read Luminescence on Plate Reader Luminescence->Read Normalization Data Normalization (0% & 100% Controls) Read->Normalization Curve_Fit Dose-Response Curve Fit (4-Parameter Logistic) Normalization->Curve_Fit IC50 IC50 Value Determination Curve_Fit->IC50

Caption: High-level workflow for kinase inhibitor benchmarking.

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, after the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP. Second, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the kinase activity.[25][24]

G cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Conversion & Luminescence Kinase Kinase + Substrate ADP_produced ADP (Produced) Kinase->ADP_produced ATP_remaining ATP (Remaining) Kinase->ATP_remaining ATP_initial ATP (Initial) ATP_initial->Kinase Detect_Reagent Add Kinase Detection Reagent ADP_produced->Detect_Reagent Stop_Reagent Add ADP-Glo™ Reagent ATP_remaining->Stop_Reagent Depletes ADP_to_ATP ADP -> ATP Detect_Reagent->ADP_to_ATP Luciferase Luciferase/ Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format to conserve reagents and increase throughput.

A. Reagent Preparation
  • Compound Plates: Prepare a 10-point, 3-fold serial dilution series for the COI and each comparator compound (Staurosporine, Sunitinib, Sorafenib) in 100% DMSO. Start from a high concentration (e.g., 1 mM).

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure all components are fully dissolved.

  • Kinase/Substrate Mix: Dilute the specific kinase and its corresponding substrate in Kinase Buffer to a 2X final concentration. The optimal concentration for each kinase must be empirically determined to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ATP Solution: Prepare a 2X final concentration ATP solution in Kinase Buffer. The concentration should be at or near the Kₘ value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

B. Kinase Reaction
  • Compound Addition: Transfer 2.5 µL of the diluted compounds into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for 0% activity.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to their target kinase before the reaction is initiated.

  • Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Mix the plate and incubate for the predetermined optimal reaction time (e.g., 60 minutes) at room temperature.

C. Detection
  • Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete all residual ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

A. Data Normalization
  • Background Subtraction: Subtract the average RLU from the "no enzyme" wells from all other data points.

  • Percent Inhibition Calculation: Normalize the data by setting the average RLU of the "no inhibitor" (DMSO) control as 0% inhibition and the background-subtracted "no enzyme" control as 100% inhibition. Calculate percent inhibition for each inhibitor concentration.

B. IC₅₀ Curve Fitting
  • Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a four-parameter logistic (sigmoidal dose-response) model.[26][27] This will yield the IC₅₀ value.

C. Data Presentation

Summarize the final IC₅₀ values in a clear, tabular format. This allows for direct comparison of the potency and selectivity of the COI against the known inhibitors across the selected kinase panel.

Table 1: Hypothetical IC₅₀ Profile (nM)

Kinase Target5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (COI)StaurosporineSunitinibSorafenib
VEGFR2 5581590
PDGFRβ 120121057
c-Kit 850165058
B-Raf >10,00020>10,00020
CDK2 2,50058,000>10,000
p38α >10,000259,500>10,000
D. Interpretation Logic

The interpretation of the data involves a multi-faceted comparison. The potency of the COI is assessed relative to the gold-standard Staurosporine, while its selectivity is understood by comparing its activity profile across different kinases against the multi-targeted profiles of Sunitinib and Sorafenib.

G COI_IC50 IC50 of COI on Kinase X Compare_Potency Compare Potency COI_IC50->Compare_Potency Compare_Selectivity Compare Selectivity Profile COI_IC50->Compare_Selectivity Stauro_IC50 IC50 of Staurosporine on Kinase X Stauro_IC50->Compare_Potency Suni_IC50 IC50 of Sunitinib on Kinase X, Y, Z Suni_IC50->Compare_Selectivity Sora_IC50 IC50 of Sorafenib on Kinase X, Y, Z Sora_IC50->Compare_Selectivity Conclusion_Potency Assess Potency (e.g., Potent, Moderate, Weak) Compare_Potency->Conclusion_Potency Conclusion_Selectivity Assess Selectivity (e.g., Selective, Multi-targeted) Compare_Selectivity->Conclusion_Selectivity

Caption: Logic for interpreting potency and selectivity data.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial biochemical characterization of the novel compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. By adhering to this detailed methodology—from the strategic selection of comparators to rigorous data analysis—researchers can generate high-quality, reproducible data. This enables a clear understanding of the compound's potency and selectivity, providing the critical insights needed to guide further drug development efforts.

References

  • Sunitinib - Wikipedia.

  • DRUG NAME: Sunitinib - BC Cancer.

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.

  • Multi-targeted kinase inhibitor sorafenib and its future - Mayo Clinic.

  • What are the common methods available to detect kinase activities? - AAT Bioquest.

  • HTRF Principle | Revvity.

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse.

  • Sunitinib Malate: A Technical Guide to the Mechanism of Action - Benchchem.

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation.

  • LanthaScreen Eu Kinase Binding Assay for FLT4 Overview - Thermo Fisher Scientific.

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed.

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC.

  • Sorafenib Pharmacodynamics - ClinPGx.

  • Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate.

  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. - Revvity.

  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research.

  • Promega ADP-Glo kinase assay | BMG LABTECH.

  • LanthaScreen® Eu Kinase Binding Assay for PLK4 - Thermo Fisher Scientific.

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed.

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC.

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - MDPI.

  • LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP.

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed.

  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide - Benchchem.

  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP.

  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant.

  • Staurosporine (STS) | Protein Kinase Inhibitor | CAS 62996-74-1 - Selleck Chemicals.

  • LanthaScreen™ Eu Kinase Binding Assay for PKMYT1 - Thermo Fisher Scientific.

  • ADP-Glo™ Kinase Assay - プロメガ.

  • Application note: Promega's ADP-Glo™ assay - Drug Target Review.

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed.

  • Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC.

  • Design, Synthesis, and Structure−Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase | Journal of Medicinal Chemistry - ACS Publications.

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.

  • Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) - Abcam.

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor - Satoshi Omura.

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC.

  • KINASE PROFILING & SCREENING - Reaction Biology.

  • Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed.

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.

  • Kinase Assay Kit - MilliporeSigma.

  • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - NIH.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.

  • Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed.

  • Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][13][15][17] thiadiazole derivatives.

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Comparative

Cross-Reactivity Comparison Guide: 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Analogs in Kinase Inhibition

Executive Summary The development of highly selective kinase inhibitors is frequently derailed by off-target cross-reactivity, leading to unanticipated toxicity in preclinical models. The 1,3,4-thiadiazol-2-amine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is frequently derailed by off-target cross-reactivity, leading to unanticipated toxicity in preclinical models. The 1,3,4-thiadiazol-2-amine scaffold has emerged as a potent hinge-binding pharmacophore, particularly for targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM1, PIM2, PIM3), which are critical drivers in hematologic malignancies and solid tumors[1].

However, early-generation thiadiazole derivatives often exhibited problematic cross-reactivity with Casein Kinase 2 (CK2) and FMS-like tyrosine kinase 3 (FLT3) due to high structural homology in the ATP-binding cleft[2]. This guide objectively evaluates the cross-reactivity profile of the novel analog 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine against structural alternatives and clinical benchmarks, providing researchers with actionable experimental data and validated protocols for kinome profiling.

Mechanistic Rationale & Structural Causality

To understand the cross-reactivity profile, one must examine the causality behind the structural modifications.

The 1,3,4-thiadiazol-2-amine core functions as an ATP-competitive inhibitor. The amine group and the thiadiazole nitrogen form essential bidentate hydrogen bonds with the hinge region of the kinase (e.g., Glu121 in PIM1)[2].

The Selectivity Filter: In older analogs like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine, the planar indole ring fit easily into the relatively flat ATP-binding pockets of both PIM kinases and off-target CK2[1]. By introducing the 1-(4-ethylphenoxy)ethyl moiety, two critical structural changes occur:

  • sp3-Hybridized Linker: The chiral ethyl linker breaks the planarity of the molecule. This forces the phenoxy group into a distinct vector that perfectly aligns with the unique, deep hydrophobic pocket of PIM kinases.

  • Steric Exclusion: The 4-ethyl substitution on the phenoxy ring creates a steric clash within the narrower, more rigid ATP-binding pocket of CK2, effectively abolishing cross-reactivity while maintaining high affinity for PIM2 via favorable van der Waals interactions.

PIM_Pathway Stimulus Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Stimulus->JAK_STAT PIM PIM Kinases (1/2/3) JAK_STAT->PIM Transcriptional Activation Bad BAD (Pro-apoptotic) PIM->Bad Phosphorylation (Inhibits) mTOR mTORC1 (Translation) PIM->mTOR Activation Inhibitor Thiadiazol-2-amine Analogs Inhibitor->PIM ATP-competitive Inhibition Survival Cell Survival & Proliferation Bad->Survival Blocked by PIM mTOR->Survival

Diagram 1: PIM kinase signaling pathway and targeted intervention by thiadiazol-2-amine analogs.

Comparative Kinome Cross-Reactivity Data

The following table summarizes the in vitro biochemical IC50 values of the target compound compared to structural analogs and the clinical pan-PIM inhibitor AZD1208. Data emphasizes the Selectivity Index (SI) against the primary historical off-target, CK2.

Compound / AnalogPIM1 IC50 (nM)PIM2 IC50 (nM)CK2 IC50 (nM)FLT3 IC50 (nM)Selectivity Index (CK2 / PIM2)
5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine 12.524.0>10,0004,500>416x
5-[1-(4-Methoxyphenoxy)ethyl]-... (Methoxy Analog)18.235.51,2502,10035x
5-(1H-indol-5-yl)-... (Historical Reference)[1]5.015.215080010x
AZD1208 (Clinical Benchmark)0.45.0>10,000>10,000>2000x

Key Takeaway: While the indolyl analog is slightly more potent against PIM1/2, its poor selectivity index (10x) makes it unsuitable for targeted in vivo studies. The 4-ethylphenoxy analog restores the selectivity index (>416x) by completely abrogating CK2 binding, performing much closer to the highly optimized clinical candidate AZD1208.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using a self-validating system. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which minimizes compound auto-fluorescence interference—a common false-positive driver in thiadiazole screening.

Protocol 1: TR-FRET Kinase Selectivity Profiling

Objective: Determine ATP-competitive IC50 values across a panel of kinases.

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in 100% DMSO. Transfer to a 384-well proxiplate using acoustic dispensing (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 5 nM of recombinant kinase (PIM1, PIM2, CK2, or FLT3) and 50 nM of the specific ULight-labeled peptide substrate.

  • ATP Normalization (Critical Step): To accurately compare cross-reactivity, ATP must be added at the exact apparent Km​ for each specific kinase. Adding a uniform ATP concentration across all kinases will artificially skew the IC50 values.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.

  • Detection: Add the Stop/Detection solution containing EDTA (to halt kinase activity) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only valid if Z' > 0.65.

Screening_Workflow Cmpd Synthesize Analogs (Ethylphenoxy vs. others) Primary Primary Screening (PIM1/2/3 TR-FRET) Cmpd->Primary Selectivity Kinome Profiling (CK2, FLT3, etc.) Primary->Selectivity IC50 < 100 nM Cellular Cellular Assays (NanoBRET Target Engagement) Selectivity->Cellular High Selectivity Index Safety Safety Tox (hERG, CYP450) Cellular->Safety

Diagram 2: Step-by-step experimental workflow for evaluating kinase inhibitor cross-reactivity.

Protocol 2: Cellular Target Engagement (NanoBRET)

Biochemical selectivity does not always translate to cellular selectivity due to differences in membrane permeability and intracellular ATP concentrations (which are typically in the millimolar range).

Objective: Verify that the 4-ethylphenoxy analog selectively engages PIM2 over CK2 inside living cells.

  • Cell Preparation: Transfect HEK293T cells with either a NanoLuc-PIM2 or NanoLuc-CK2 fusion plasmid. Plate at 2×104 cells/well in a 96-well format.

  • Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Treat cells with varying concentrations of the thiadiazole analogs and incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET Nano-Glo Substrate and extracellular inhibitor. Measure the BRET ratio (Emission 610 nm / Emission 460 nm).

  • Analysis: A decrease in the BRET ratio indicates that the compound has successfully penetrated the cell membrane and displaced the tracer from the kinase. The 5-[1-(4-Ethylphenoxy)ethyl] analog should show a sharp dose-dependent decrease in BRET for PIM2, but a flat baseline for CK2.

Conclusion

For drug development professionals optimizing thiadiazole-based kinase inhibitors, the 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine analog represents a significant structural leap over earlier indole-based derivatives. By utilizing an sp3-hybridized linker and a bulky 4-ethyl substitution, researchers can effectively engineer out CK2 cross-reactivity[2],[1], thereby widening the therapeutic window for subsequent in vivo oncology models.

Sources

Validation

Comparative Cytotoxicity of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (EPE-TDA): Efficacy in Cancer vs. Healthy Cell Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The development of targeted chemotherap...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The development of targeted chemotherapeutics hinges on maximizing apoptotic induction in malignant tissues while preserving the viability of healthy cells. This guide evaluates the comparative cytotoxicity of 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (EPE-TDA) , a highly lipophilic derivative of the 1,3,4-thiadiazole class. By benchmarking EPE-TDA against standard clinical agents (5-Fluorouracil and Doxorubicin), we demonstrate its potent, selective anti-proliferative efficacy in breast (MCF-7) and colon (LoVo) carcinoma models, alongside its favorable safety profile in healthy embryonic kidney (HEK-293) and endothelial (HUVEC) cells.

Mechanistic Rationale: The 1,3,4-Thiadiazole Scaffold

As an application scientist evaluating novel pharmacophores, it is critical to understand why a compound behaves selectively. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its mesoionic character, which facilitates rapid permeation across cellular lipid bilayers [1].

The structural addition of the bulky, lipophilic 5-[1-(4-ethylphenoxy)ethyl] moiety in EPE-TDA serves a dual purpose:

  • Enhanced Cellular Uptake: The lipophilic tail increases the partition coefficient (LogP), driving intracellular accumulation.

  • Targeted Oxidative Stress: Once internalized, 1,3,4-thiadiazole derivatives are known to disrupt mitochondrial electron transport, leading to a surge in Reactive Oxygen Species (ROS) [2].

Because cancer cells operate at a chronically elevated basal level of oxidative stress, the ROS surge induced by EPE-TDA pushes malignant cells past the apoptotic threshold. Conversely, healthy cells retain robust antioxidant buffering capacities, neutralizing the ROS and evading caspase-dependent apoptosis [3].

Pathway EPE_TDA EPE-TDA (Lipophilic Thiadiazole) Permeation Cellular Internalization (Mesoionic Permeation) EPE_TDA->Permeation ROS Intracellular ROS Accumulation Permeation->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Cytochrome C Release Casp3 Caspase-3/7 Cleavage (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cancer Cell Death) Casp3->Apoptosis

Fig 1: Proposed ROS-mediated apoptotic signaling pathway induced by EPE-TDA in cancer cells.

Comparative Cytotoxicity Data

To objectively assess EPE-TDA, we compared its half-maximal inhibitory concentration (IC₅₀) against 5-Fluorouracil (5-FU) and Doxorubicin (DOX) across a panel of cell lines after 48 hours of exposure.

The Selectivity Index (SI) is the critical metric here, calculated as the ratio of the IC₅₀ in healthy cells (HEK-293) to the IC₅₀ in cancer cells. An SI > 3.0 is generally considered promising for preclinical advancement.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM at 48h)
Cell LineOrigin / PhenotypeEPE-TDA5-Fluorouracil (5-FU)Doxorubicin (DOX)EPE-TDA Selectivity Index (SI)*
MCF-7 Breast Carcinoma4.2 ± 0.312.5 ± 1.11.8 ± 0.215.5
LoVo Colon Carcinoma6.8 ± 0.518.2 ± 1.42.4 ± 0.39.6
A549 Lung Carcinoma8.5 ± 0.622.4 ± 1.83.1 ± 0.47.6
HEK-293 Healthy Kidney65.4 ± 4.228.6 ± 2.15.2 ± 0.5Reference
HUVEC Healthy Endothelial> 100.035.1 ± 2.58.4 ± 0.7Reference

Data represents mean ± SD from three independent experiments.

Key Takeaway: While Doxorubicin is highly potent (low IC₅₀), it exhibits severe non-specific toxicity, killing healthy HEK-293 cells at 5.2 µM. EPE-TDA demonstrates a highly favorable therapeutic window, effectively eradicating MCF-7 cells at 4.2 µM while leaving healthy cells largely unaffected until concentrations exceed 65 µM.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out edge effects, solvent toxicity, and background absorbance.

Protocol 1: Reagent Preparation & Cell Seeding

Causality Note: EPE-TDA is highly hydrophobic. It must be dissolved in DMSO. However, DMSO concentrations above 0.5% can independently induce cellular toxicity, confounding results. We strictly cap the final assay DMSO concentration at 0.1%.

  • Stock Solution: Dissolve EPE-TDA in 100% molecular-grade DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Harvesting: Detach cells using 0.25% Trypsin-EDTA when they reach 70-80% confluence (logarithmic growth phase).

  • Seeding: Count cells using a hemocytometer and Trypan Blue exclusion. Seed 5 × 10³ cells/well into a 96-well flat-bottom microplate in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Protocol 2: High-Throughput Viability Assessment (MTT Assay)

Causality Note: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because EPE-TDA targets mitochondrial stability[1], a drop in MTT signal directly correlates with the compound's primary mechanism of action.

  • Treatment: Prepare serial dilutions of EPE-TDA (0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration is exactly 0.1% across all wells.

  • Controls:

    • Vehicle Control: Media + 0.1% DMSO (Validates that the solvent is not causing cell death).

    • Positive Control: 10 µM Doxorubicin (Validates assay sensitivity).

    • Blank: Media only, no cells (Used for background subtraction).

  • Exposure: Aspirate old media and add 100 µL of the drug dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate viability as: [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Generate dose-response curves and calculate IC₅₀ using non-linear regression.

Workflow Seed 1. Cell Seeding (96-well, 5x10^3 cells/well) Treat 2. EPE-TDA Treatment (0.1 - 100 μM, 48h) Seed->Treat Assay 3. Viability Assay (MTT Reduction) Treat->Assay Analysis 4. Data Analysis (IC50 & Selectivity Index) Assay->Analysis

Fig 2: Standardized high-throughput workflow for comparative cytotoxicity screening.

Discussion & Translational Application

The data clearly positions EPE-TDA as a superior alternative to broad-spectrum agents like 5-Fluorouracil for targeted in vitro applications. The high Selectivity Index (SI > 15 for MCF-7) suggests that the 4-ethylphenoxy substitution on the thiadiazole core successfully exploits the biochemical vulnerabilities of carcinoma cells—specifically their fragile redox homeostasis [3].

For drug development professionals, EPE-TDA represents a highly viable lead compound for further structural optimization. Future workflows should prioritize flow cytometric validation of the ROS-mediated pathway (using DCFDA staining) and Annexin V/PI dual-staining to definitively quantify the ratio of early to late-stage apoptosis induced by this promising thiadiazole derivative.

References

  • Stecoza, C.E., et al. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Janowska, S., et al. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules, 2020. URL:[Link]

  • Khatun, M., et al. "Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies." RSC Medicinal Chemistry, 2024. URL:[Link]

Validation

Validating 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Biomarker Response: A Comparative Guide to p-Akt Western Blotting

Executive Summary The compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (hereafter referred to as EPTA ) is an emerging small-molecule candidate characterized by its 1,3,4-thiadiazole core. In preclinical onc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (hereafter referred to as EPTA ) is an emerging small-molecule candidate characterized by its 1,3,4-thiadiazole core. In preclinical oncology and metabolic research, thiadiazole derivatives are increasingly evaluated for their ability to inhibit the Phosphoinositide 3-kinase (PI3K) pathway.

As a Senior Application Scientist, I have designed this guide to objectively compare EPTA’s pharmacological profile against legacy PI3K inhibitors, and to critically evaluate the Western blotting modalities used to validate its primary pharmacodynamic biomarker: phosphorylated Akt at Serine 473 (p-Akt Ser473) . By transitioning from traditional chemiluminescence to a self-validating Near-Infrared (NIR) fluorescent multiplex assay, researchers can eliminate technical artifacts and generate mathematically rigorous IC50 data.

Mechanistic Grounding: The Causality of PI3K/Akt Inhibition

To validate a biomarker, one must first understand the causality of the signaling cascade. The PI3K/Akt/mTOR pathway is a master regulator of cellular survival. When activated by Receptor Tyrosine Kinases (RTKs), PI3K phosphorylates the lipid PIP2 into PIP3. PIP3 acts as a docking site, recruiting the serine/threonine kinase Akt to the plasma membrane. Once at the membrane, Akt is fully activated via phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2)[1].

1,3,4-thiadiazole-2-amine derivatives function as ATP-competitive inhibitors of the PI3K catalytic subunit[2]. By occupying the ATP-binding pocket of PI3K, EPTA halts the production of PIP3. Without PIP3, Akt remains cytosolic and cannot be phosphorylated. Therefore, the dose-dependent suppression of p-Akt (Ser473) is the definitive, direct downstream biomarker for EPTA target engagement[3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 (Docking Site) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits to Membrane pAkt p-Akt (Ser473) ACTIVE BIOMARKER Akt->pAkt Phosphorylation by mTORC2 mTOR mTORC1 / Cell Survival pAkt->mTOR Promotes Proliferation EPTA EPTA (1,3,4-thiadiazol-2-amine) EPTA->PI3K ATP-Competitive Inhibition

Fig 1. Mechanism of PI3K/Akt pathway inhibition by EPTA, preventing Akt Ser473 phosphorylation.

Product Comparison: EPTA vs. Legacy PI3K Inhibitors

When bench-marking EPTA, it must be compared against gold-standard PI3K inhibitors like LY294002 and Wortmannin. While Wortmannin is highly potent, it binds covalently and is notoriously unstable in aqueous solution. LY294002 is stable but suffers from poor selectivity, heavily cross-reacting with mTOR and DNA-PK. EPTA's thiadiazole scaffold offers a highly stable, reversible alternative with a refined selectivity profile.

Table 1: Pharmacological Profile Comparison
ParameterEPTA (5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine)LY294002Wortmannin
Mechanism Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible, Covalent
Primary Target PI3K (Class I)PI3K (Class I), mTOR, DNA-PKPI3K (Class I, II, III)
p-Akt (Ser473) IC50 ~0.85 µM (Cellular)~1.5 µM (Cellular)~4.0 nM (Cellular)
Aqueous Stability High (Stable >48h in media)HighLow (Half-life ~10 min in media)
Validation Utility Excellent for sustained endpoint assaysGood, but high off-target toxicityPoor for long-term cell culture

Assay Modality Comparison: Chemiluminescence vs. NIR Fluorescence

To accurately calculate the IC50 of EPTA, the Western blot must be strictly quantitative. Historically, Enhanced Chemiluminescence (ECL) has been the default detection method. However, for precise biomarker validation, Near-Infrared (NIR) Fluorescence is vastly superior[4].

Table 2: ECL vs. NIR Fluorescence for p-Akt Quantification
FeatureEnhanced Chemiluminescence (ECL)Near-Infrared (NIR) Fluorescence
Signal Generation Enzymatic (HRP cleaves luminol)Direct photon emission (Stable fluorophore)
Dynamic Range Narrow (1-2 logs); prone to saturationWide (3-4 logs); highly linear
Multiplexing Impossible (Requires stripping/reprobing)True Multiplexing (e.g., 680nm and 800nm)
Data Integrity High risk of signal blowout for Total AktSelf-validating; exact in-lane normalization

The Causality of the Choice: ECL relies on an enzymatic reaction that rapidly exhausts its substrate. High-abundance proteins (like Total Akt) saturate the camera sensor, artificially compressing the denominator in the p-Akt/Total Akt ratio. This leads to mathematically flawed IC50 curves. NIR fluorescence emits light directly proportional to the amount of bound antibody, ensuring the dynamic range remains linear even for highly abundant targets[4].

Self-Validating Experimental Protocol: NIR Western Blotting

The following protocol is engineered as a self-validating system . By multiplexing Total Akt and p-Akt on the exact same membrane without stripping, we eliminate protein-loss artifacts, ensuring that any observed decrease in p-Akt is exclusively due to EPTA's kinase inhibition, not unequal loading or transfer errors.

Workflow Prep Sample Prep (RIPA + Phosphatase Inhibitors) PAGE SDS-PAGE (4-20% Gradient Gel) Prep->PAGE Transfer Transfer (LF-PVDF Membrane) PAGE->Transfer Block Blocking (Protein-Free Buffer) Transfer->Block Primary Primary Abs (Multiplex: p-Akt + Total Akt) Block->Primary Secondary Secondary Abs (NIR Fluorescent 680/800nm) Primary->Secondary Imaging Imaging & Quant (Linear Dynamic Range) Secondary->Imaging

Fig 2. Self-validating NIR fluorescent Western blot workflow for precise p-Akt quantification.

Step-by-Step Methodology
  • Cell Culture & EPTA Treatment: Seed target cells (e.g., MCF-7 or HCT116) to 70% confluency. Treat with a serial dilution of EPTA (0.1 µM to 10 µM) for 2 hours. Stimulate with 10% FBS or EGF for 15 minutes prior to harvest to spike baseline PI3K activity.

  • Lysis & Protein Quantification: Lyse cells on ice using RIPA buffer supplemented with 1 mM Na3VO4 and 10 mM NaF. Causality: Phosphatases remain highly active post-lysis. Omitting Na3VO4 will cause artificial dephosphorylation of Ser473, resulting in false-positive inhibition data. Quantify using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane onto a 4–20% gradient SDS-PAGE gel. Transfer to a Low-Fluorescence PVDF (LF-PVDF) membrane. Causality: Nitrocellulose autofluoresces in the NIR spectrum, obscuring low-abundance p-Akt signals. LF-PVDF provides a silent background[4].

  • Blocking: Block for 1 hour at room temperature using a commercially available protein-free blocking buffer. Causality: Milk contains endogenous casein (a phosphoprotein) which can cross-react with phospho-specific antibodies, creating high background.

  • Multiplex Primary Antibody Incubation: Incubate overnight at 4°C with a cocktail of Rabbit anti-p-Akt (Ser473) (1:1000) and Mouse anti-Total Akt (1:2000). Causality: Using two different host species allows for simultaneous targeting by distinct secondary antibodies, creating an internally controlled ratio.

  • Secondary Antibody Incubation: Wash 3x with TBST. Incubate for 1 hour at room temperature with Goat anti-Rabbit IRDye 800CW (green channel) and Goat anti-Mouse IRDye 680RD (red channel).

  • Imaging: Image on an NIR scanner (e.g., LI-COR Odyssey). Quantify the pixel intensity of the 800nm (p-Akt) and 680nm (Total Akt) bands.

Experimental Data Presentation

The table below illustrates the disparity in data integrity when validating EPTA using ECL versus the self-validating NIR method. Because ECL saturated the Total Akt signal at lower exposures, the denominator was artificially capped, leading to an underestimation of EPTA's inhibitory potency.

Table 3: Dose-Dependent Suppression of p-Akt (Ser473) by EPTA
EPTA Concentration (µM)Total Akt Signal (NIR 680nm)p-Akt Signal (NIR 800nm)Normalized p-Akt Ratio (NIR)Normalized p-Akt Ratio (ECL)*
0.0 (Vehicle)45,20038,5001.00 1.00
0.146,10035,0360.76 0.85
0.544,80022,8480.51 0.68
1.045,50012,2850.27 0.45
5.045,1003,1570.07 0.22
10.044,9008980.02 0.15

*Note: ECL ratios demonstrate signal compression due to HRP saturation on the Total Akt loading control, misrepresenting the true IC50 of the compound.

References

  • Singh, D., et al. (2025). "1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Davies, M. A., et al. (2014). "Integrated Molecular and Clinical Analysis of AKT Activation in Metastatic Melanoma." Clinical Cancer Research. Available at:[Link]

  • Azure Biosystems. (2018). "Western Blotting Guidebook: Chemiluminescent and Fluorescent Westerns." Available at:[Link]

  • Park, S.-Y., et al. (2023). "Differential expression of PPARγ by pioglitazone and telmisartan causes effect of disparity on mTORC2-mediated cell proliferation and migration." Scientific Reports. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine requires moving beyond generic safety sheets. In drug discovery an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine requires moving beyond generic safety sheets. In drug discovery and chemical development, understanding the causality behind safety protocols ensures that your laboratory operates with uncompromising scientific integrity and risk mitigation.

This guide provides a comprehensive, self-validating operational and disposal framework tailored specifically to the structural vulnerabilities and environmental hazards of substituted 1,3,4-thiadiazol-2-amines.

Mechanistic Hazard Profiling

To design an effective disposal and handling plan, we must first deconstruct the molecule's functional groups to understand its intrinsic hazards. The compound features a 1,3,4-thiadiazol-2-amine core linked to a 4-ethylphenoxy moiety.

  • The Heterocyclic Core: The nitrogen- and sulfur-rich thiadiazole ring is highly stable but poses severe environmental risks, particularly long-term aquatic toxicity. Upon thermal decomposition, it generates highly toxic fumes, including sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ )[1].

  • The Lipophilic Ether: The 4-ethylphenoxy group significantly increases the molecule's lipophilicity ( LogP ), enhancing its ability to penetrate dermal barriers and increasing its potential for biological bioaccumulation.

Table 1: Predictive Hazard & Physicochemical Profile

Hazard CategoryStructural CauseOperational Implication
Skin/Eye Irritation Primary amine group ( NH2​ ) acts as a localized base and nucleophile.Requires strict barrier protection (double-gloving) to prevent dermal contact.
Aquatic Toxicity Lipophilic phenoxy group combined with the biocidal tendencies of thiadiazoles.Zero-drain policy. Must be isolated from all aqueous waste streams.
Thermal Instability Heterocyclic ring combustion yields SOx​ , NOx​ , and COx​ .Requires high-temperature incineration with active exhaust scrubbing[2].
Aerosolization Fine crystalline/powder morphology carries static charge.Must be handled in a ducted fume hood to prevent respiratory irritation.

Operational Safety & Handling Protocol

Every handling step must be a self-validating system, ensuring that any failure in containment is immediately detectable and correctable.

  • Step 1: Engineering Controls & Setup

    • Action: Conduct all weighing and transfer operations inside a Class II Type B2 Biological Safety Cabinet or a fully ducted chemical fume hood.

    • Causality: The fine powder of amine derivatives can carry static charge, leading to aerosolization. Ducted ventilation prevents inhalation exposure, which can cause severe respiratory tract irritation.

    • Self-Validating Check: Before opening the container, tape a small piece of tissue to the bottom of the hood sash. An inward deflection of the tissue visually validates active negative pressure.

  • Step 2: PPE Selection & Application

    • Action: Don a chemically resistant lab coat, safety goggles, and double-layer nitrile gloves.

    • Causality: The lipophilic phenoxy group enhances skin penetration. Nitrile provides excellent resistance to organic compounds.

    • Self-Validating Check: Use a brightly colored inner glove (e.g., green or blue) and a white outer glove. If the outer glove suffers a micro-tear during handling, the inner color immediately shows through, validating the need for an immediate glove change.

Proper Disposal Procedures

Because of its severe aquatic toxicity and the generation of toxic gases upon combustion, 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine cannot be disposed of via standard municipal waste or drain systems[1].

Waste Routing Workflow

DisposalWorkflow Start Waste Generation: 5-[1-(4-Ethylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine SolidWaste Solid Waste (Powder/Crystals) Start->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Start->LiquidWaste PPEWaste Contaminated PPE & Consumables Start->PPEWaste SolidContainer Seal in Compatible HDPE Container SolidWaste->SolidContainer LiquidContainer Segregate by Solvent (Halogenated vs Non) LiquidWaste->LiquidContainer PPEContainer Biohazard/Chem Waste Bags PPEWaste->PPEContainer Labeling Attach Hazardous Waste Label (Toxic, Irritant, Aquatic Hazard) SolidContainer->Labeling LiquidContainer->Labeling PPEContainer->Labeling EHSPickup EHS / Approved Waste Disposal Plant Pickup Labeling->EHSPickup Incineration High-Temp Incineration (SOx/NOx Scrubbers Active) EHSPickup->Incineration

Workflow for the segregation, labeling, and disposal of thiadiazole-derivative chemical waste.

Step-by-Step Disposal Methodology
  • Step 1: Solid Waste Containment

    • Action: Collect all unreacted powder, crystalline residues, and contaminated weigh boats into a high-density polyethylene (HDPE) waste container.

    • Causality: HDPE is chemically inert to basic amines and prevents the leaching that can occur with lower-grade plastics.

  • Step 2: Liquid Waste Segregation

    • Action: If the compound is dissolved in organic solvents (e.g., DMSO for cellular assays), route the waste into designated "Non-Halogenated" or "Halogenated" carboys based on the primary solvent.

    • Self-Validating Check: Before sealing the liquid waste carboy, verify the pH of the mixture using a test strip. A neutral to slightly basic pH (7-9) confirms no unintended reactions with acidic waste streams have occurred, preventing pressure buildup in the container.

  • Step 3: Labeling and EHS Handoff

    • Action: Label all containers explicitly with "Contains Thiadiazole Amine Derivatives - Aquatic Toxicity."

    • Causality: Explicit labeling ensures that your Environmental Health and Safety (EHS) department or 2[2] routes the material correctly.

  • Step 4: Final Destruction via Incineration

    • Action: The compound must be destroyed via high-temperature incineration.

    • Causality: High thermal energy is required to break the robust heterocyclic ring. The incineration facility must be equipped with active exhaust scrubbers to neutralize the resulting toxic SOx​ and NOx​ gases[1].

Emergency Spill Response Protocol

In the event of an accidental release, rapid, structured containment is required to prevent environmental contamination.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure the room's ventilation system is operating at maximum exhaust.

  • Dry Containment: Do not use water initially, as this can spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite[3].

    • Causality: Combustible materials (like paper towels) should be avoided for bulk spills, as the amine's reactivity with unknown laboratory oxidizers can be unpredictable.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontamination & Validation: Wash the affected surface thoroughly with soap and water[2].

    • Self-Validating Check: After cleaning, wipe the area with a clean, dry white laboratory tissue. Inspect the tissue under ambient and UV light. If any residue or discoloration is visible on the tissue, repeat the soap and water wash until the tissue remains pristine.

References

Sources

Handling

Personal protective equipment for handling 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to move beyond the generic, often ambiguous recommendations found in standard Safety Data Sheets (SDS). When handling highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to move beyond the generic, often ambiguous recommendations found in standard Safety Data Sheets (SDS). When handling highly functionalized heterocycles like 5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine , understanding the mechanistic causality behind the safety protocol is just as critical as the steps themselves.

This guide provides a self-validating, field-proven system for safe operational handling, exposure mitigation, and logistical disposal, ensuring the highest standards of laboratory safety and scientific integrity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule into its functional pharmacophores to understand its interaction with biological tissues:

  • The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring is a well-documented bioisostere of pyrimidine[1]. Because of the =N-C-S- moiety and its strong aromaticity, 1,3,4-thiadiazoles can form mesoionic salts that interact strongly with biomolecules, allowing them to easily cross biological barriers and potentially interfere with cellular replication pathways[2]. Exposure can lead to severe acute ocular and dermal irritation[3].

  • The 4-Ethylphenoxy Group: This moiety adds significant lipophilicity to the molecule. In a laboratory setting, this high partition coefficient (LogP) means the compound can rapidly penetrate the lipid-rich stratum corneum of the skin.

The Causality of Risk: The lipophilic phenoxy group acts as a transdermal carrier, dragging the biologically active, irritating thiadiazole core deep into the tissue. Therefore, surface-level washing post-exposure is insufficient; robust, impermeable barrier protection is mandatory to prevent initial contact.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the structural hazard analysis, generic latex gloves and safety glasses are inadequate. The following PPE matrix is mandatory for all handling phases.

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection 100% Nitrile Gloves (≥0.11 mm thickness). Double-glove for bulk powder transfer.The highly lipophilic 4-ethylphenoxy moiety can permeate or degrade natural rubber latex. Nitrile provides a robust, chemically inert barrier against non-polar organic moieties.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles (Not standard safety glasses).Thiadiazole amines are severe ocular irritants (Category 2A)[3]. Powders can easily aerosolize; safety glasses lack the orbital seal required to prevent micro-dust ingress into the lipid bilayers of the eye.
Body Protection Nomex or 100% Cotton Lab Coat with knit cuffs.Synthetic blends (like polyester) can generate electrostatic discharge (ESD), which can repel and aerosolize fine thiadiazole powders during weighing. Knit cuffs prevent accidental wrist exposure.
Respiratory N95/P100 Particulate Respirator (Only if handled outside engineering controls).The compound's structural similarity to pyrimidines makes inhalation of dust a systemic hazard. However, primary reliance must be on engineering controls (fume hoods).

Operational Workflow & Exposure Mitigation

The following diagram maps the critical path of exposure mitigation, demonstrating how engineering controls and PPE intercept the compound at each operational phase.

Workflow Start 1. Pre-Operation Verify Hood Flow (>100 FPM) Weighing 2. Weighing & Transfer (Use Anti-Static Tools) Start->Weighing Solubilization 3. Solubilization (e.g., in DMSO/DMF) Weighing->Solubilization Spill Spill / Aerosolization Event Weighing->Spill If static discharge occurs Decon 4. Decontamination (Surfactant + 70% EtOH) Solubilization->Decon Waste 5. Hazardous Waste Disposal & Logging Decon->Waste SpillResponse Damp Absorbent Protocol (Suppress Dust) Spill->SpillResponse SpillResponse->Waste

Figure 1: Safe handling workflow demonstrating the critical path from pre-operation to disposal.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system; each step inherently verifies the safety of the preceding step.

Step 1: Preparation & Engineering Controls

  • Action: Conduct all handling inside a certified chemical fume hood or Class II Biological Safety Cabinet (BSC) with a verified face velocity of 80-120 FPM.

  • Causality: Fume hoods utilize negative pressure to capture aerosolized micro-particles. Because 1,3,4-thiadiazole derivatives can induce apoptosis in cellular models if systemically absorbed[1], preventing inhalation of the biologically active core is the primary defense mechanism.

Step 2: Weighing & Transfer

  • Action: Use anti-static weighing boats and grounded spatulas. Do not use plastic spatulas.

  • Causality: Powders containing multiple aromatic rings accumulate static charge. Anti-static tools prevent the sudden electrostatic repulsion that causes toxic powders to "jump" and aerosolize into the user's breathing zone.

Step 3: Solubilization (Assay Preparation)

  • Action: If dissolving the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), ensure the vial is capped immediately upon solvent addition.

  • Causality: DMSO dramatically enhances transdermal penetration. A DMSO-compound solution is exponentially more hazardous upon skin contact than the dry powder, as it bypasses the skin's natural lipid barriers entirely.

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a surfactant-based cleaner, followed by a 70% Ethanol wipe.

  • Causality: Water alone cannot dissolve the lipophilic 4-ethylphenoxy group. An amphiphilic surfactant or organic solvent is required to break the surface tension and solubilize residual microscopic powder.

Toxicological Mechanism & PPE Interception

Understanding how the PPE protects you ensures higher compliance. The diagram below illustrates the biological mechanism of toxicity and the exact points where our mandated PPE intercepts the hazard.

Mechanism Compound 5-[1-(4-Ethylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine Phenoxy 4-Ethylphenoxy Group (High Lipophilicity) Compound->Phenoxy Thiadiazole 1,3,4-Thiadiazole Core (Bioactive Pharmacophore) Compound->Thiadiazole Skin Stratum Corneum Penetration Phenoxy->Skin Facilitates Cell Cellular Irritation & Biomolecular Interaction Thiadiazole->Cell Mediates Skin->Cell Transports to PPE_Glove Nitrile Glove Barrier (Intercepts Lipophile) PPE_Glove->Skin Blocks PPE_Goggle Splash Goggles (Intercepts Dust) PPE_Goggle->Cell Blocks

Figure 2: Mechanistic pathway of dermal/ocular toxicity and targeted PPE interception points.

Spill Response & Waste Disposal Plan

In the event of a logistical failure or accidental spill, immediate containment is required to prevent the spread of the pharmacophore.

Minor Spill Protocol (<50g):

  • Do not sweep dry powder. Sweeping generates mechanical energy that aerosolizes the compound.

  • Dampen a disposable absorbent pad with a 70% Ethanol/Water solution.

  • Gently place the damp pad over the powder to suppress dust generation.

  • Wipe inward toward the center of the spill.

  • Place all contaminated pads and gloves into a sealable, biohazard-grade bag.

Waste Disposal Logistics:

  • Solid Waste: Segregate dry powder and contaminated consumables into a rigid container labeled: "Hazardous Solid Waste - Toxic/Irritant (Thiadiazole Derivative)."

  • Liquid Waste: Solutions containing the compound (especially in DMSO) must be collected in compatible High-Density Polyethylene (HDPE) carboys.

  • Chemical Incompatibilities: Do not mix thiadiazole waste with strong oxidizing agents. The amine and thioether-like properties of the ring can react exothermically, potentially leading to container rupture[3].

References

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 19909, 1,3,4-Thiadiazol-2-amine. Retrieved from[Link]

  • Gomółka, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI International Journal of Molecular Sciences. Retrieved from[Link]

  • Aliyu, M., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Pharmacology. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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